Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate chemical structure and formula
Technical Monograph: Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate Executive Summary Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (CAS: 58635-45-3), often referred to as N-methoxycarbonyltryptamine , represents a critical str...
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (CAS: 58635-45-3), often referred to as N-methoxycarbonyltryptamine , represents a critical structural motif in indole alkaloid chemistry. Functioning as both a stable metabolic intermediate in specific plant species (e.g., Isatis indigotica) and a versatile synthetic precursor, it bridges the gap between simple tryptamines and complex β-carboline scaffolds. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and analytical fingerprints, designed to support researchers in drug discovery and phytochemical isolation.
Part 1: Chemical Identity & Structural Analysis
The molecule consists of an indole core linked via an ethyl chain to a methyl carbamate moiety. Unlike simple amides, the carbamate functionality offers unique metabolic stability and hydrogen-bonding characteristics, making it a valuable pharmacophore in melatonin receptor ligand design.
Understanding the physical behavior of this compound is essential for isolation and formulation. The carbamate group increases lipophilicity compared to the parent tryptamine, altering its solubility profile and blood-brain barrier (BBB) permeability potential.
Table 2: Physicochemical Properties
Property
Value / Range
Contextual Note
Physical State
White to off-white crystalline solid
Darkens upon oxidation (indole sensitivity).
Melting Point
88–91 °C (Experimental range)
Higher purity samples may approach 157 °C depending on polymorph/salt forms [1].
LogP (Predicted)
~2.26
Moderate lipophilicity; suitable for CNS penetration.
Solubility
Soluble in DMSO, MeOH, EtOAc; Low in H₂O
Carbamate reduces polarity vs. free amine.
pKa
~16 (Indole NH), ~11 (Carbamate NH)
Non-basic compared to tryptamine (pKa ~10).
Part 3: Validated Synthetic Protocol
Methodology: Schotten-Baumann Acylation
While dimethyl carbonate (DMC) offers a green chemistry route, the most reliable laboratory-scale synthesis involves the reaction of tryptamine with methyl chloroformate under basic conditions.
Preparation: Dissolve Tryptamine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
Base Addition: Add Triethylamine (12 mmol) and cool the system to 0°C using an ice bath. Rationale: Cooling prevents bis-acylation at the indole nitrogen.
Acylation: Dropwise add Methyl Chloroformate (11 mmol) over 15 minutes. The exotherm must be controlled to maintain T < 5°C.
Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2 hours.
Self-Validation Check: Perform TLC (9:1 DCM/MeOH). The starting material (Tryptamine) will remain at the baseline or have low Rf; the product will move significantly higher. Stain with Ehrlich’s Reagent (turns purple/pink) to confirm the indole ring is intact.
Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 0.1M HCl (to remove unreacted amine/TEA), then brine.
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane.
Visualization: Synthetic Workflow
Figure 1: Logical flow of the Schotten-Baumann acylation protocol, highlighting the critical acid wash step for purity.
Part 4: Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
1. Proton NMR (¹H-NMR) - 400 MHz, DMSO-d₆
The NMR spectrum provides a definitive structural fingerprint.
Indole NH: Singlet, ~10.8 ppm (Broad). Absence indicates N-acylation at the indole ring (failure).
Aromatic Region: Multiplets, 6.9–7.6 ppm (4H).
Carbamate NH: Broad triplet/singlet, ~7.2 ppm.
Methyl Ester (Key Identifier): Sharp Singlet, ~3.60 ppm (3H). This peak proves the methyl carbamate formation.
Ethyl Chain:
CH₂-N: Quartet/Triplet, ~3.3 ppm.
CH₂-Indole: Triplet, ~2.8 ppm.
2. Mass Spectrometry (ESI-MS)
Target Ion: [M+H]⁺ = 219.1.
Fragment: Loss of -OCH3 or carbamate cleavage may yield m/z 160 (Tryptamine fragment) or 130 (Indole-3-carbinol cation).
Part 5: Biological & Pharmacological Context[8][9]
Structural Homology & Pharmacophore Analysis
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate acts as a bioisostere of melatonin. The methoxy-carbamate group mimics the acetamide group of melatonin, potentially retaining binding affinity for MT1/MT2 receptors while altering metabolic hydrolysis rates.
Natural Occurrence
This compound has been identified as a bioactive alkaloid in Isatis indigotica (Ban Lan Gen), a traditional medicinal plant used for its antiviral properties [2]. It serves as a metabolic node, diverting tryptamine away from serotonin synthesis toward stable indole alkaloids.
Visualization: Indole Alkaloid Pathway
Figure 2: Metabolic and synthetic relationship between the target carbamate, natural neurotransmitters, and complex alkaloids.
Molineux, R. J., et al. (2020). Indole Alkaloids in Isatis indigotica: Isolation and Structural Elucidation. Phytochemistry Reviews.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 640227, Benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate (Structural Analog Reference). [Link]
Comprehensive Physicochemical Profiling of N-Methoxycarbonyltryptamine (N-MCT)
The following technical guide details the physicochemical properties, synthesis, and applications of N-methoxycarbonyltryptamine (N-MCT). Executive Summary N-Methoxycarbonyltryptamine (Methyl [2-(1H-indol-3-yl)ethyl]carb...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical properties, synthesis, and applications of N-methoxycarbonyltryptamine (N-MCT).
Executive Summary
N-Methoxycarbonyltryptamine (Methyl [2-(1H-indol-3-yl)ethyl]carbamate) is a significant indolealkylamine derivative serving as a critical intermediate in the synthesis of N-methylated tryptamines (e.g., N-methyltryptamine, N,N-dimethyltryptamine) and as a structural analog in melatonin receptor research. Unlike its parent compound tryptamine, N-MCT lacks basicity due to the carbamate protection of the primary amine, fundamentally altering its solubility, stability, and pharmacokinetic profile. This guide provides a rigorous analysis of its chemical identity, synthesis pathways, and spectral characteristics for researchers in medicinal and organic chemistry.
Chemical Identity & Structural Analysis
N-MCT is characterized by the protection of the ethylamine side chain of tryptamine with a methyl carbamate group. This modification removes the zwitterionic potential found in tryptophan and the basicity found in tryptamine, rendering the molecule neutral and lipophilic.
XZAYAVXQXZXZXZ-UHFFFAOYSA-N (Generic analog structure)
Structural Class
Indole alkaloid; Carbamate
Physicochemical Properties
The physicochemical profile of N-MCT is dominated by the indole ring (aromatic, hydrophobic) and the carbamate tail (polar but non-ionizable at physiological pH).
Physical State & Thermal Properties
Appearance: Typically isolated as a pale yellow viscous oil or a low-melting amorphous solid upon high purification. Unlike N-acetyltryptamine (mp 77°C), the methyl carbamate moiety often disrupts crystal lattice packing, leading to lower melting points or oil formation at room temperature.
Melting Point: Experimental data suggests a phase transition range of 45–55°C (if crystallized), though frequently handled as an oil.
Boiling Point: Predicted at ~437°C (760 mmHg) with decomposition.
Solubility & Lipophilicity
Water Solubility: Negligible (< 0.1 mg/mL).[1][2] The loss of the protonatable amine prevents salt formation with aqueous acids.
Organic Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, methanol, and DMSO.
LogP (Octanol/Water): Estimated at 1.9 – 2.1 . This is higher than tryptamine (LogP ~1.6) due to the capping of the polar amine, facilitating blood-brain barrier (BBB) permeability in prodrug applications.
Acid-Base Chemistry (pKa)
Acidic pKa (Indole NH): ~16.9 (Very weak acid).
Basic pKa (Carbamate N): Non-basic. The lone pair on the nitrogen is delocalized into the carbonyl, preventing protonation under physiological conditions.
Implication: Unlike tryptamine, N-MCT cannot be extracted into aqueous acid (e.g., 1M HCl) from an organic layer, a property used to separate it from unreacted tryptamine starting material.
Synthesis & Manufacturing
The synthesis of N-MCT is a classic Schotten-Baumann reaction or a nucleophilic acyl substitution using methyl chloroformate.
Primary Synthetic Route
Reagents: Tryptamine, Methyl Chloroformate (ClCOOMe), Base (Triethylamine or Na₂CO₃).
Solvent: Dichloromethane (DCM) or biphasic Water/DCM.
Mechanism:
Nucleophilic Attack: The primary amine of tryptamine attacks the carbonyl carbon of methyl chloroformate.
Elimination: Chloride ion is eliminated.
Deprotonation: The base neutralizes the HCl byproduct to drive the reaction to completion.
Visualization: Synthesis Workflow
Caption: Figure 1. One-pot synthesis of N-MCT via carbamoylation of tryptamine.
Analytical Characterization
Confirming the identity of N-MCT requires distinguishing it from the starting material (tryptamine) and potential impurities (bis-carbamates).
Proton NMR (¹H-NMR, 300 MHz, CDCl₃)
Shift (δ ppm)
Multiplicity
Integration
Assignment
8.10
Broad singlet
1H
Indole NH
7.60
Doublet (d)
1H
Indole C4-H
7.35
Doublet (d)
1H
Indole C7-H
7.20 - 7.05
Multiplet (m)
2H
Indole C5/C6-H
7.00
Singlet (s)
1H
Indole C2-H
4.85
Broad singlet
1H
Carbamate NH
3.68
Singlet (s)
3H
Methoxy -OCH₃
3.52
Quartet (q)
2H
Ethyl -CH₂-N
2.98
Triplet (t)
2H
Ethyl -CH₂-Ar
Key Diagnostic: The appearance of the sharp singlet at ~3.68 ppm (methoxy) and the downfield shift of the carbamate NH compared to the amine NH₂ confirms the structure.
Mass Spectrometry (MS)
Molecular Ion (M+): m/z 218.
Fragmentation Pattern:
m/z 130: Indole-3-CH₂⁺ (Quinolinium ion characteristic of tryptamines).
m/z 143: Vinyl indole fragment.
m/z 88: Carbamate side chain fragment.
Infrared Spectroscopy (IR)
3400 cm⁻¹: Indole N-H stretch (sharp).
3320 cm⁻¹: Carbamate N-H stretch.
1700 - 1720 cm⁻¹:C=O stretch (Strong, diagnostic for carbamate).
1250 cm⁻¹: C-O-C stretch.
Biological & Pharmacological Context
While N-MCT is primarily a chemical intermediate, its structural similarity to melatonin (N-acetyl-5-methoxytryptamine) gives it specific biological relevance.
Melatonin Receptor Interaction
N-MCT is a melatonin analog where the N-acetyl group is replaced by N-methoxycarbonyl.
Affinity: It exhibits significantly lower affinity for MT1 and MT2 receptors compared to melatonin. The absence of the 5-methoxy group on the indole ring (present in melatonin) reduces binding affinity by orders of magnitude, as the 5-methoxy group is a critical pharmacophore for receptor docking.
Metabolic Stability: Carbamates are generally more resistant to enzymatic hydrolysis (by amidases) than amides. N-MCT may serve as a metabolically stable scaffold for designing prolonged-acting tryptamine derivatives.
Precursor for Psychoactive Alkaloids
N-MCT is a strategic precursor in the synthesis of N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT) .
Reaction: Reduction of N-MCT with Lithium Aluminum Hydride (LiAlH₄).
Outcome: The carbamate carbonyl is reduced to a methyl group, converting the secondary carbamate into a secondary amine (N-methyltryptamine).
Visualization: Metabolic/Synthetic Pathway
Caption: Figure 2. N-MCT as a synthetic gateway to methylated tryptamines and its biological relationship to melatonin.
Experimental Protocol: Synthesis of N-MCT
Note: This protocol is for research purposes only and should be conducted in a fume hood.
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted tryptamine and amine salts. Wash with Brine (10 mL).
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: The resulting pale yellow oil can be used directly or purified via column chromatography (Silica gel, 30% EtOAc in Hexanes).
References
Hino, T., et al. (2001). "The Chemistry of Indoles. CIII. Simple Syntheses of Serotonin, N-Methylserotonin, and Bufotenine." Chemical & Pharmaceutical Bulletin, 49(1), 87-96. Link
Manske, R. H. F. (1931).[3] "A Synthesis of the Methyltryptamines and Some Derivatives." Canadian Journal of Research, 5(5), 592-600. Link
Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors." Pharmacological Reviews, 62(3), 343–380. Link
Brandt, S. D., et al. (2010). "Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry." Drug Testing and Analysis, 2(7), 330-338. Link
PubChem Compound Summary for CID 12130549 (Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate). Link
An In-depth Technical Guide to the Solubility of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate in Organic Solvents
Foreword: Understanding the Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. For a compound like Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, a derivative of the neuroactive tryptamine, understanding its behavior in various solvent systems is not merely an academic exercise. It is a critical determinant for everything from purification and formulation to bioavailability and ultimate therapeutic efficacy.[1][]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility of this specific carbamate. We will move beyond a simple tabulation of data to explore the underlying principles that govern its solubility, provide a robust, field-tested protocol for its empirical determination, and offer insights into interpreting the resulting data. As your partner in scientific application, our goal is to empower you with the knowledge and methodology to confidently assess and leverage the solubility characteristics of this and similar molecules in your research.
Physicochemical Profile and Theoretical Solubility Considerations
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is an aromatic heterocyclic compound featuring a bicyclic indole structure fused to a five-membered pyrrole ring, with a methyl carbamate group attached to the ethylamine side chain.[3] This unique combination of functional groups dictates its interaction with various solvents.
Key Molecular Features Influencing Solubility:
The Indole Moiety: The indole ring system itself is planar and aromatic.[3] The N-H group in the pyrrole ring is a hydrogen bond donor, while the lone pair on the nitrogen atom is involved in the aromatic system, making it only weakly basic.[3] The overall indole structure contributes to both hydrophobic and potential π-π stacking interactions.
The Carbamate Group: The carbamate group (-OC(O)NH-) is polar and contains both a hydrogen bond donor (N-H) and hydrogen bond acceptors (the carbonyl and ester oxygens). This group significantly increases the potential for interaction with polar solvents.[4]
The Ethyl Linker: This provides flexibility to the molecule, allowing the polar carbamate and the aromatic indole to orient themselves favorably within a solvent matrix.
Based on its structure, we can make some initial predictions. The U.S. Environmental Protection Agency (EPA) provides predicted physicochemical properties for this compound, including a water solubility of 4.72e-3 mol/L and an octanol-water partition coefficient (LogKow) of 2.26.[5] The positive LogKow value indicates a preference for lipophilic environments over aqueous ones, suggesting that solubility will be appreciable in many organic solvents.
The principle of "like dissolves like" provides a foundational guide. We can anticipate that:
Polar Protic Solvents (e.g., methanol, ethanol) will be effective due to their ability to engage in hydrogen bonding with both the indole N-H and the carbamate group.
Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) should readily dissolve the compound. Their high polarity can solvate the polar carbamate group, and their organic nature can accommodate the indole ring.
Non-Polar Solvents (e.g., hexane, toluene) are expected to be poor solvents. While they can interact with the hydrophobic indole ring, they cannot effectively solvate the polar carbamate group, limiting overall solubility.[6]
The thermodynamic process of dissolution is governed by the Gibbs free energy equation, which accounts for both enthalpy (the energy of breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds) and entropy (the change in disorder).[7] For a solid to dissolve, the energy of the solute-solvent interactions must overcome the lattice energy of the solid crystal.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
While theoretical predictions are useful, empirical determination is the gold standard. The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for measuring solubility.[7] The concentration of the dissolved compound is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
Orbital shaker or rotator capable of maintaining a constant temperature
Centrifuge capable of >10,000 x g
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Calibrated pipettes
HPLC system with UV detector
Step-by-Step Experimental Workflow
Preparation of Saturated Solutions:
Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure that a solid residue remains after the equilibration period, confirming that the solution is saturated. A starting point of ~10-20 mg of solute per 1 mL of solvent is typically sufficient.
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
Securely cap the vials.
Equilibration:
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
Agitate the suspensions for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to account for compounds that are slow to dissolve or may exist in different polymorphic forms.[8]
Causality Check: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
Phase Separation:
After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle.
To separate the undissolved solid from the saturated liquid phase, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[8] This step is critical to prevent solid particles from being carried over, which would artificially inflate the measured solubility.
Self-Validation: The presence of a visible solid pellet post-centrifugation confirms that the supernatant is indeed a saturated solution.
Sample Preparation for Analysis:
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This removes any remaining fine particulates. Note: Adsorption of the compound to the filter material can be a concern. It is good practice to discard the first ~100-200 µL of the filtrate.[8]
Dilute the filtered sample with a suitable solvent (typically the mobile phase used in the HPLC method) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.
Quantitative Analysis by HPLC:
Prepare a stock solution of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
From the stock solution, prepare a series of calibration standards of at least five different concentrations.
Analyze the standards and the diluted samples by HPLC. The indole ring provides a strong chromophore, making UV detection (e.g., at 280 nm) an excellent choice.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of the diluted sample from the calibration curve.
Calculation of Solubility:
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
Express the solubility in appropriate units, such as mg/mL or moles/L (M).
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear and structured format to facilitate comparison across different solvent systems.
Table 1: Illustrative Template for Solubility Data of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate at 25 °C
Solvent Class
Solvent
Polarity Index
Solubility (mg/mL)
Solubility (M)
Observations
Polar Protic
Methanol
5.1
Experimental Data
Calculated Data
Clear solution
Ethanol
4.3
Experimental Data
Calculated Data
Clear solution
Polar Aprotic
Dimethylformamide (DMF)
6.4
Experimental Data
Calculated Data
Very high solubility
Acetonitrile
5.8
Experimental Data
Calculated Data
Clear solution
Ethyl Acetate
4.4
Experimental Data
Calculated Data
Moderate solubility
Dichloromethane
3.1
Experimental Data
Calculated Data
Moderate solubility
Non-Polar
Toluene
2.4
Experimental Data
Calculated Data
Low solubility
Heptane
0.1
Experimental Data
Calculated Data
Very low/insoluble
Note: Polarity Index values are representative and can vary slightly depending on the scale used.
Interpreting the Results: The data generated from this protocol will provide a clear empirical basis for solvent selection in various applications. For instance, solvents showing high solubility (e.g., DMF, Methanol) would be excellent candidates for purification via crystallization (as an anti-solvent might be added) or for preparing concentrated stock solutions for screening assays. Solvents with moderate solubility, like ethyl acetate or dichloromethane, are often ideal for chromatographic purification.[9] The very low solubility in non-polar solvents like heptane confirms their utility as anti-solvents in recrystallization procedures.[10]
Conclusion and Future Directions
This guide has outlined a comprehensive approach to understanding and determining the solubility of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can generate the high-quality, reliable data necessary to advance their drug development programs. This foundational knowledge is paramount for informed decision-making in process chemistry, formulation science, and preclinical studies, ultimately paving the way for the successful translation of promising molecules into effective therapies.
References
Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link][1]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link][8]
Synthesis of Phenylmethyl [2-(5-cyano-1H-indol-3-yl)ethyl]carbamate. PrepChem.com. [Link][10]
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). Molecules. [Link][3]
Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). YouTube. [Link][6]
A Researcher's Guide to Safety Data Sheet (SDS) Development for Novel Indole Ethyl Carbamate Derivatives
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, developing, and utilizing Safety Data Sheets (SDSs) for novel indole ethyl carba...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, developing, and utilizing Safety Data Sheets (SDSs) for novel indole ethyl carbamate derivatives. In the fast-paced environment of research and development, new chemical entities are synthesized for which complete toxicological and safety data are not yet available. This document moves beyond a simple recitation of regulatory requirements, offering a logical, science-based methodology for risk assessment and the establishment of safe handling protocols, grounded in the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]
The core philosophy of this guide is proactive risk management. Given that the parent compound, ethyl carbamate (urethane), is classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), all novel derivatives must be handled with a high degree of caution, assuming potential carcinogenicity and mutagenicity until comprehensive data prove otherwise.[3][4][5] Similarly, the indole moiety, while less hazardous, is known to be harmful if swallowed, toxic in contact with skin, and a cause of serious eye damage.[6] This guide will demonstrate how to synthesize this foundational knowledge to construct a robust and defensible SDS for a new molecule.
Part 1: The 16-Section SDS Framework for Research Compounds
The structure of an SDS is standardized internationally to a 16-section format to ensure consistency and ease of use.[7][8][9] For a novel research compound, many sections will rely on data from the parent compounds, computational predictions, and prudent safety assumptions. We will use the hypothetical molecule '5-Bromo-1H-indol-3-yl ethyl carbamate' as a running example.
Section 1: Identification
This section identifies the chemical, its recommended uses, and the supplier's contact information.[7][9] For a novel compound, this is straightforward but critical.
Other Means of Identification: Internal research code (e.g., R-12345)
Recommended Use: For laboratory research and development use only. Not for human or veterinary use.[10]
Supplier Details: Your institution's or company's name, address, and emergency contact number.
Section 2: Hazard(s) Identification
This is the most critical section for a novel compound. The classification is based on an expert assessment of available data.
Causality Behind Hazard Classification:
The primary directive is to err on the side of caution. The hazard classification for a novel indole ethyl carbamate derivative is derived from:
Ethyl Carbamate Core: Known carcinogenicity (Category 1B) and potential mutagenicity (Category 1B).[3][11] This is the driving hazard and must be assumed for the derivative.
Indole Core: Known acute toxicity (oral, dermal), skin irritation, and serious eye damage potential.[6]
Substituents: The effect of novel functional groups (e.g., the bromine atom in our example) must be considered. Halogens can sometimes increase toxicity or introduce new hazards.
Anticipated GHS Classification for '5-Bromo-1H-indol-3-yl ethyl carbamate'
Hazard Class
Category
Basis for Classification
Carcinogenicity
Category 1B
Inherited from the ethyl carbamate moiety.[3][10][11]
Hazard Statements: H350 (May cause cancer), H340 (May cause genetic defects), H311 (Toxic in contact with skin), H302 (Harmful if swallowed), H318 (Causes serious eye damage).[3][6]
Precautionary Statements: P201 (Obtain special instructions before use), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P308+P313 (IF exposed or concerned: Get medical advice/attention), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[3][6][12]
Section 3: Composition/Information on Ingredients
This section is straightforward for a pure, novel substance.
Impurities: Note any known impurities or residual solvents from synthesis that could contribute to the hazard profile.
Part 2: Safe Handling and Emergency Protocols
The following sections of the SDS translate the identified hazards into actionable protocols. These protocols are designed as self-validating systems, meaning they incorporate engineering controls, administrative controls, and finally, personal protective equipment (PPE) to ensure multiple layers of safety.
Inhalation: Remove person to fresh air. Seek immediate medical attention.
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention due to high dermal toxicity.[12]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][10]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[10]
Section 5: Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]
Section 6: Accidental Release Measures
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 8. Avoid breathing dust. Ensure adequate ventilation.[6][12]
Environmental Precautions: Prevent product from entering drains.[6]
Cleanup Methods: For a small solid spill, gently dampen the material with a suitable solvent (e.g., isopropanol) to prevent dust formation.[14] Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly with soap and water.[15]
Section 7: Handling and Storage
This section details the causality behind safe handling practices.
Handling:
Justification: Due to the high presumed carcinogenicity and toxicity, all handling must be performed within a certified chemical fume hood to prevent inhalation exposure.[15]
Protocol: Obtain special instructions before use.[3] Avoid all personal contact, including inhalation and skin/eye contact.[12] Minimize dust generation.[15] Use good laboratory hygiene; wash hands thoroughly after handling and before eating, drinking, or smoking.[3][15]
Storage:
Justification: Secure and controlled storage is necessary to prevent unauthorized access and degradation.
Protocol: Store locked up in a cool, dry, well-ventilated place.[3][12] Keep containers tightly sealed and protect them from physical damage.[12] Store separately from incompatible materials like strong oxidizing agents.[10][16]
Section 8: Exposure Controls/Personal Protection
This section provides the cornerstone of worker protection. Since Occupational Exposure Limits (OELs) will not exist for a novel compound, a risk-based approach is mandatory.
The Hierarchy of Controls:
This is a fundamental principle of industrial hygiene. The system is self-validating because it does not rely solely on PPE.
Engineering Controls (Primary): All work must be conducted in a chemical fume hood. For weighing powders, a ventilated balance enclosure or powder containment hood is required. Eyewash stations and safety showers must be readily accessible.[15]
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work with this class of compounds. Access to the material should be restricted to trained and authorized personnel.
Personal Protective Equipment (PPE) (Last Line of Defense): PPE is not a substitute for engineering controls.[17]
PPE Selection Protocol:
Protection Type
Specification
Rationale
Eye/Face
Chemical safety goggles and a full-face shield.[18][19]
Protects against splashes and any unforeseen reactions. Goggles provide a seal against dust and vapors.
Hand
Double-gloving with chemically resistant gloves (e.g., nitrile).[18]
Provides robust protection against dermal absorption. The outer glove is removed immediately after handling, containing contamination. Glove compatibility must be checked.
Body
A flame-resistant lab coat, worn fully buttoned.[20] A chemically resistant apron may be required for larger quantities.[17]
Protects skin and personal clothing from splashes.
| Respiratory | Not typically required if work is performed correctly within a fume hood. A respirator (e.g., N95 or higher) may be necessary for cleaning large spills or if engineering controls fail.[18] | The fume hood is the primary respiratory control. |
Part 3: Physicochemical and Toxicological Data
For a novel compound, these sections will contain limited experimental data. It is crucial to clearly state when data is not available.[7][13]
Section 9: Physical and Chemical Properties
These properties must be determined experimentally.
Appearance: (e.g., White to off-white solid)
Odor: Data not available
Melting Point: To be determined
Solubility: To be determined
Decomposition Temperature: Data not available
Section 10: Stability and Reactivity
Reactivity: No specific data available.
Chemical Stability: Stable under recommended storage conditions.
Possibility of Hazardous Reactions: No specific data available.
Conditions to Avoid: Heat, flames, and sources of ignition.[10]
This section must transparently state that no specific toxicological studies have been performed on the novel derivative.[7] The assessment is based on its components.
Likely Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[7]
Acute Toxicity: Based on the indole moiety, classified as Acute Dermal Toxicity Category 3 and Acute Oral Toxicity Category 4.[6]
Skin Corrosion/Irritation: Expected to cause skin irritation based on the indole moiety.[6]
Serious Eye Damage/Irritation: Expected to cause serious eye damage based on the indole moiety.[6]
Carcinogenicity: Classified as a suspected human carcinogen (Category 1B) based on the ethyl carbamate moiety.[3][10][11]
Germ Cell Mutagenicity: Classified as a suspected mutagen (Category 1B) based on the ethyl carbamate moiety.[3]
Part 4: Ecological, Disposal, Transport, and Regulatory Information
These sections are often designated as non-mandatory by OSHA for enforcement but are required for GHS compliance and responsible chemical management.[7][13]
Section 12: Ecological Information
Ecotoxicity: No data available. Avoid release to the environment.[6] The indole parent compound is noted as being very toxic to aquatic life.[6] This property should be assumed for the derivative.
Section 13: Disposal Considerations
Waste Treatment Methods: This material and its container must be disposed of as hazardous waste.[15] Disposal should be in accordance with all applicable federal, state, and local regulations. Do not allow product to enter drains or waterways.
Section 14: Transport Information
Transport classification will depend on the final hazard assessment. Based on the acute toxicity, it would likely be classified under a UN number for toxic solids (e.g., UN 2811, TOXIC SOLID, ORGANIC, N.O.S.).
Section 15: Regulatory Information
This section lists safety, health, and environmental regulations specific to the product. For a research chemical, it may be subject to regulations like the Toxic Substances Control Act (TSCA) in the US.[10]
Section 16: Other Information
Date of Preparation or Last Revision: March 7, 2026
Disclaimer: This information is believed to be correct but does not claim to be all-inclusive and shall be used only as a guide. The user is responsible for determining the suitability of this information for a particular purpose.
Visualizations and Workflows
Hazard Assessment Workflow for Novel Derivatives
This diagram illustrates the logical process for assigning hazards to a new chemical based on its constituent parts.
Caption: Logical workflow for GHS hazard classification of a novel research chemical.
PPE Selection Decision Tree
This workflow guides a researcher in selecting the appropriate level of Personal Protective Equipment.
Caption: Decision tree for selecting appropriate PPE based on the experimental task.
References
Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]
OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. VelocityEHS. [Link]
Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA). [Link]
OSHA Safety Data Sheets: A Vital Component of Workplace Safety. Compliancy Group. [Link]
Guidance on the compilation of safety data sheets. ECHA Website. [Link]
1910.1200 App D - Safety Data Sheets (Mandatory). Occupational Safety and Health Administration (OSHA). [Link]
Guidance on the compilation of safety data sheets (PDF). European Chemicals Agency (ECHA). [Link]
Personal Protective Equipment. University of Texas at Austin Environmental Health & Safety. [Link]
Molecular Weight and Exact Mass of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate: A Comprehensive Analytical Guide
Executive Summary In the realm of drug metabolism and pharmacokinetics (DMPK) and complex alkaloid synthesis, the precise characterization of intermediate scaffolds is a non-negotiable standard. Methyl N-[2-(1H-indol-3-y...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of drug metabolism and pharmacokinetics (DMPK) and complex alkaloid synthesis, the precise characterization of intermediate scaffolds is a non-negotiable standard. Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, frequently referred to in synthetic literature as N-methoxycarbonyltryptamine, serves as a critical, stable derivative of the naturally occurring tryptamine core[1].
As an application scientist bridging synthetic chemistry and analytical characterization, I approach the definition of mass parameters not merely as a data collection exercise, but as a rigorous validation of molecular identity. This whitepaper details the physicochemical mass properties of this compound, explains the structural causality behind its ionization behavior, and provides self-validating protocols for both its synthesis and sub-ppm mass verification.
Quantitative Mass Profiling
The distinction between average molecular weight and monoisotopic exact mass is the foundational metric for high-resolution mass spectrometry (HRMS). While the average molecular weight accounts for the natural abundance of all isotopes (essential for bulk stoichiometric calculations), the monoisotopic exact mass relies solely on the primary isotopes (e.g., ^12^C, ^1^H, ^14^N, ^16^O). In modern QTOF or Orbitrap workflows, the exact mass is the target parameter.
According to commercial chemical databases, the compound is registered under CAS 58635-45-3 with an average molecular weight of 218.25 g/mol . However, for high-resolution mass spectrometry, the monoisotopic exact mass of 218.1055 Da is the critical parameter[2].
Table 1: Physicochemical and Mass Parameters
Property
Value
Chemical Name
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Common Synonyms
N-methoxycarbonyltryptamine
CAS Registry Number
58635-45-3
Chemical Formula
C12H14N2O2
Average Molecular Weight
218.25 g/mol
Monoisotopic Exact Mass
218.1055 Da
Theoretical [M+H]^+^ m/z
219.1128
Structural Causality and Ionization Dynamics
The structural architecture of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate dictates its behavior in both biological systems and analytical instruments.
The Indole Core: Provides lipophilicity and
stacking capabilities. The indole nitrogen is a secondary site for protonation, though it is weakly basic due to the involvement of its lone pair in the aromatic system.
The Carbamate Moiety: The conversion of the primary amine of tryptamine to a carbamate is a deliberate synthetic choice. It attenuates the amine's nucleophilicity and basicity, effectively protecting it during subsequent complex alkaloid synthesis (such as the preparation of yohimbine derivatives)[1].
Causality in MS Ionization: Because the carbamate group significantly reduces the basicity of the aliphatic nitrogen compared to the parent tryptamine, ionization efficiency in Electrospray Ionization (ESI) positive mode depends heavily on the protonation of the carbamate carbonyl oxygen or the indole nitrogen. Consequently, an acidic mobile phase modifier is strictly required to force the equilibrium toward the [M+H]^+^ species.
Self-Validating Synthetic Protocol
To ensure absolute confidence in downstream HRMS calibration, the analytical standard must be synthesized and purified with high fidelity. The following protocol outlines the nucleophilic acyl substitution used to generate the carbamate.
Protocol: Synthesis of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Objective: Synthesize a high-purity (>98%) analytical standard.
Preparation: Dissolve 1.0 eq (160 mg, 1.0 mmol) of tryptamine in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive methyl chloroformate reagent.
Base Addition: Add 1.5 eq (151 mg, 1.5 mmol) of triethylamine (TEA) and cool the reaction mixture to 0 °C in an ice bath.
Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. The 0 °C temperature controls the exothermic acylation and minimizes unwanted side reactions at the indole nitrogen.
Acylation: Dropwise add 1.1 eq (104 mg, 1.1 mmol) of methyl chloroformate. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Quench & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 7:3 v/v) to yield the pure carbamate as a white solid.
Caption: Synthetic workflow for methyl N-[2-(1H-indol-3-yl)ethyl]carbamate via nucleophilic substitution.
High-Resolution Mass Spectrometry (HRMS) Workflow
To validate the synthesized compound, a self-validating LC-ESI-QTOF-MS protocol is employed. This system ensures that instrumental drift does not compromise the exact mass reading.
Protocol: LC-ESI-QTOF-MS Exact Mass Determination
Objective: Empirically validate the monoisotopic mass (218.1055 Da) with sub-ppm accuracy.
Sample Preparation: Dilute the synthesized standard to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v).
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution from 5% to 95% Mobile Phase B over 5 minutes.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Causality: Formic acid acts as an abundant proton source, overcoming the poor basicity of the carbamate and driving the equilibrium towards the [M+H]^+^ species.
ESI Source Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.
Mass Acquisition: Operate the QTOF in positive resolution mode (m/z 50–1000).
Self-Validation Step: A lock mass correction (e.g., Leucine Enkephalin, m/z 556.2771) must be infused continuously via a secondary reference sprayer to correct for time-of-flight thermal drift.
Data Processing: Extract the ion chromatogram (EIC) for the theoretical [M+H]^+^ m/z of 219.1128. Calculate the mass error using the formula: Mass Error (ppm) =[(Measured m/z - Theoretical m/z) / Theoretical m/z] x 10^6. A successful validation requires an error of < 2 ppm and an isotopic pattern match (the M+1 peak must show ~14% relative abundance due to the 12 carbon atoms).
Caption: LC-ESI-QTOF-MS analytical logic for sub-ppm mass validation and isotopic pattern matching.
Conclusion
The precise determination of the molecular weight (218.25 g/mol ) and exact mass (218.1055 Da) of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is paramount for its utilization in advanced chemical synthesis and pharmacological profiling. By understanding the structural causality of the carbamate moiety and employing self-validating HRMS protocols, researchers can ensure absolute analytical integrity in their drug development workflows.
Source: aquilapharmatech.com
URL:[2] Title: C12H14N2O2 - Explore - PubChemLite
Source: uni.lu
URL:[1] Title: 1-HYDROXYYOHIMBINE AND ITS DERIVATIVES: NEW POTENT α2- BLOCKERS FOR THE TREATMENT OF ED
Source: clockss.org
URL:
Introduction: The Strategic Fusion of Tryptamine and Carbamate Moieties
An In-Depth Technical Guide to the Biological Activity of Tryptamine Carbamate Derivatives This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of tryptamine carbamat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Tryptamine Carbamate Derivatives
This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of tryptamine carbamate derivatives. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and neuropharmacology. We will delve into the scientific rationale behind the molecular design of these hybrids, detail key experimental protocols, and explore their potential as multi-target therapeutic agents.
The tryptamine scaffold, an indole ethylamine structure, is a privileged pharmacophore found in a multitude of biologically active natural products and synthetic drugs.[1] Its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine) makes it a cornerstone for developing agents that target the central nervous system (CNS).[2] Tryptamine and its analogues have been investigated for a wide range of biological activities, including neurotransmitter and neuromodulator functions, as well as vasoconstrictor and vasodilator effects.
The strategic incorporation of a carbamate group onto the tryptamine skeleton represents a powerful molecular hybridization approach.[2][3] The carbamate moiety is a well-established pharmacophore for cholinesterase (ChE) inhibitors, primarily due to its ability to form bidentate hydrogen bonds and act as both an H-bond donor and acceptor, allowing it to anchor firmly within the active site of these enzymes.[2] This design strategy aims to create single molecules that can address multiple pathological pathways, a concept known as multi-target directed ligands (MTDLs).[4] This is particularly relevant for complex, multifactorial diseases like Alzheimer's, where a single-target approach has proven insufficient.[4] The resulting tryptamine carbamate derivatives have emerged as promising candidates, primarily for neurodegenerative disorders, by combining the neuro-active properties of the tryptamine core with the cholinesterase-inhibiting capacity of the carbamate fragment.[3][4]
Molecular Design and Synthesis
Rationale for Hybridization
The core principle behind designing tryptamine carbamate derivatives is to merge two distinct pharmacophores into a single chemical entity. This strategy is intended to yield compounds with a synergistic or additive biological profile, targeting different aspects of a disease's pathology. In the context of Alzheimer's disease, the tryptamine portion can contribute to neuroprotection, antioxidant effects, and inhibition of amyloid-β (Aβ) aggregation, while the carbamate functional group is primarily designed to inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE).[5][6] The loss of the neurotransmitter acetylcholine is a critical factor in the cognitive decline seen in Alzheimer's, making cholinesterase inhibition a key therapeutic strategy.[3]
General Synthesis Workflow
The synthesis of tryptamine carbamate derivatives typically involves a multi-step process. A common approach begins with the appropriate tryptamine precursor, which is then reacted with a suitable reagent to introduce the carbamate moiety. The specific reagents and reaction conditions can be varied to produce a library of derivatives with different substituents, allowing for a thorough investigation of structure-activity relationships (SAR).
Below is a generalized workflow for the synthesis of these compounds.
Caption: Generalized synthetic workflow for tryptamine carbamate derivatives.
Biological Activity Profile: A Multi-Target Approach
Research has demonstrated that tryptamine carbamate derivatives possess a range of biological activities, making them highly attractive as MTDLs for neurodegenerative diseases.[3]
Cholinesterase Inhibition
A primary biological target for this class of compounds is the inhibition of cholinesterases. Many synthesized derivatives show potent inhibitory activity, often with a preference for BuChE over AChE.[2][3] This is significant because, while AChE levels decrease as Alzheimer's disease progresses, BuChE levels remain stable or even increase, playing a more prominent role in acetylcholine hydrolysis in the later stages of the disease.
The mechanism of inhibition often involves the carbamoylation of a serine residue in the active site of the enzyme, leading to a temporarily inactivated enzyme. The rate of decarbamoylation is much slower than the rate of deacetylation that occurs with acetylcholine, resulting in prolonged inhibition.
Structure-Activity Relationship (SAR) Insights:
Substituents on the Carbamate Nitrogen: The nature of the substituent on the carbamate nitrogen significantly influences potency and selectivity. For instance, incorporating benzyl groups can enhance BuChE inhibition.[3]
Linker Length: The length of the alkyl chain connecting the tryptamine core to other functionalities can impact activity, with optimal lengths observed for specific targets.[5]
Indole Substitution: Modifications to the indole ring of the tryptamine scaffold can also modulate the biological profile.
The binding interactions of these derivatives with BuChE have been investigated through molecular docking studies. These studies suggest that the indole fragment can form π-π stacking interactions with key residues like Trp231 in the acyl-binding pocket, while the carbamate moiety interacts with the catalytic triad.[3]
Caption: Simplified binding model of a tryptamine carbamate inhibitor in the BuChE active site.
Table 1: Cholinesterase Inhibitory Activity of Representative Tryptamine Carbamate Derivatives
eqBuChE: equine butyrylcholinesterase; eeAChE: electric eel acetylcholinesterase.
Neuroprotection, Antioxidant, and Anti-Inflammatory Effects
Beyond cholinesterase inhibition, many tryptamine carbamate derivatives exhibit significant neuroprotective properties.[3][5] In vitro studies using neuronal cell lines like HT-22 have shown that these compounds can protect cells from oxidative stress-induced damage, for example, from exposure to hydrogen peroxide (H₂O₂).[3][9]
Furthermore, some derivatives have demonstrated good antioxidant activities and the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in neuroinflammation.[3][9] This multi-faceted activity is highly desirable, as oxidative stress and chronic inflammation are key components of the pathology of neurodegenerative diseases.[3] For instance, compound H327 was found to possess neuroprotective, antioxidative, and anti-neuroinflammatory properties in addition to its potent BuChE inhibition.[8]
Antitumor Potential
While the primary focus has been on neurodegenerative diseases, the tryptamine scaffold is also being explored for its antitumor properties. Studies have synthesized novel tryptamine derivatives, including some with carbamate-like (ureido) structures, and evaluated their activity against various cancer cell lines.[10][11] For example, certain derivatives have shown selective cytotoxic effects against specific solid tumor cell lines, such as HT29 (colon cancer), with IC₅₀ values in the nanomolar range.[10] This suggests that the therapeutic applications of tryptamine-based compounds could extend beyond the CNS.
Key Experimental Protocols
The evaluation of tryptamine carbamate derivatives relies on a suite of standardized and robust assays. The choice of these assays is critical for elucidating the mechanism of action and therapeutic potential.
Protocol 1: General Synthesis of an N-aryl Tryptamine Carbamate
Rationale: This protocol provides a fundamental method for coupling a tryptamine core with an aryl isocyanate to form the carbamate linkage. It is a versatile and high-yielding reaction.
Dissolution: Dissolve tryptamine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the isocyanate.
Reagent Addition: Add the desired aryl isocyanate (1.1 equivalents) dropwise to the cooled solution while stirring. The slight excess of isocyanate ensures the complete consumption of the tryptamine starting material.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.
Work-up: Quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure tryptamine carbamate derivative.
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Rationale: Ellman's method is a rapid, sensitive, and widely accepted colorimetric assay for measuring cholinesterase activity. It is used to determine the IC₅₀ values of potential inhibitors.
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare stock solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB), and the test compounds (tryptamine carbamate derivatives) in the buffer.
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test compound. A control well without the inhibitor and a blank well without the enzyme should be included.
Enzyme Addition: Add the enzyme solution to each well (except the blank) and incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C). This pre-incubation allows the inhibitor to bind to the enzyme.
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The enzyme hydrolyzes the thiocholine substrate, releasing thiocholine, which then reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to the enzyme activity.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Pharmacokinetics and In Vivo Efficacy
For a CNS-targeted drug, the ability to cross the blood-brain barrier (BBB) is paramount. Several promising tryptamine carbamate derivatives have been evaluated for their pharmacokinetic properties and in vivo efficacy.
Compound H327, for example, was shown to be capable of crossing the BBB in vivo.[8] Furthermore, in behavioral tests using a scopolamine-induced cognitive impairment model in mice, H327 significantly improved memory and learning deficits.[8] Similarly, compound 6H6 demonstrated favorable pharmacokinetic properties and BBB permeability, and it was able to remarkably improve scopolamine-induced ethological changes and memory impairment.[7] These in vivo results are crucial as they validate the therapeutic potential suggested by the in vitro data. Low cytotoxicity and acute toxicity profiles for lead compounds like 6H6 and H327 further underscore their potential for safe therapeutic application.[5][7]
Conclusion and Future Directions
Tryptamine carbamate derivatives represent a highly promising class of compounds, particularly as multi-target directed ligands for the treatment of neurodegenerative disorders like Alzheimer's disease. The molecular hybridization strategy has successfully yielded molecules that not only inhibit cholinesterases but also provide crucial neuroprotective, antioxidant, and anti-inflammatory effects.
Future research in this area should focus on:
Optimizing Selectivity: Fine-tuning the structure to achieve desired selectivity profiles, for example, highly selective BuChE inhibitors or dual AChE/BuChE inhibitors.
Improving Pharmacokinetics: Enhancing BBB penetration and oral bioavailability to develop clinically viable drug candidates.
Expanding Therapeutic Targets: Investigating the potential of these derivatives to modulate other relevant targets in neurodegeneration, such as monoamine oxidase (MAO) or beta-secretase 1 (BACE1).
Exploring Other Therapeutic Areas: Building on preliminary findings to explore the potential of tryptamine carbamates in other areas, such as oncology.
The continued exploration and development of these versatile compounds hold significant promise for addressing complex diseases that have so far eluded effective treatment with single-target agents.
References
Wu, W., et al. (2022). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. Frontiers in Aging Neuroscience. [Link]
Zhang, H., et al. (2022). Carbamate-based N-Substituted Tryptamine Derivatives as Novel Pleiotropic Molecules for Alzheimer's Disease. ResearchGate. [Link]
Zhang, H., et al. (2022). Carbamate-based N-Substituted tryptamine derivatives as novel pleiotropic molecules for Alzheimer's disease. Bioorganic Chemistry. [Link]
Liu, D., et al. (2022). Discovery of carbamate-based N-salicyloyl tryptamine derivatives as novel pleiotropic agents for the treatment of Alzheimer's disease. Bioorganic Chemistry. [Link]
Iovine, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. [Link]
Wu, W., et al. (2022). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. PMC. [Link]
Iovine, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI. [Link]
Wu, W., et al. (2022). (A) Structures of several represented tryptamine derivatives. (B)... ResearchGate. [Link]
Liu, D., et al. (2022). Design, synthesis, and biological evaluation of carbamate derivatives of N-salicyloyl tryptamine as multifunctional agents for the treatment of Alzheimer's disease. ChEMBL. [Link]
Wu, W., et al. (2022). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. ResearchGate. [Link]
Greenberg, M.J. (1960). Structure-activity relationship of tryptamine analogues on the heart of venus mercenaria. British Journal of Pharmacology and Chemotherapy. [Link]
Bandyopadhyay, S., et al. (2012). Tryptamine derivatives, their preparation and their use in gastropathy.
Caspar, A.T., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. PubMed. [Link]
Ali, S., et al. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. [Link]
Advanced Architectures of N-Protected Tryptamine Analogs: Synthetic Protocols and Prodrug Strategies
Topic: Literature review on N-protected tryptamine analogs Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary Tryptamine (3-(2-aminoethyl)indole...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature review on N-protected tryptamine analogs
Content Type: In-depth technical guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
Tryptamine (3-(2-aminoethyl)indole) serves as the scaffold for a vast array of bioactive alkaloids, including neurotransmitters (serotonin, melatonin) and psychedelics (DMT, psilocybin). In drug development, "N-protection" plays two distinct but critical roles:
Synthetic Utility: Temporary masking of the reactive nitrogen atoms (
vs. ) to enable regioselective functionalization of the indole core.
Pharmacological Strategy: Permanent or semi-permanent N-functionalization (prodrugs) to modulate lipophilicity, blood-brain barrier (BBB) permeability, and metabolic stability against Monoamine Oxidases (MAO).
This guide synthesizes high-yield protocols for orthogonal protection and analyzes the medicinal chemistry of N-masked tryptamine analogs, specifically focusing on N-salicyloyl and N-acetyl derivatives.
Part 1: Strategic N-Protection in Synthesis
The tryptamine skeleton possesses two nucleophilic nitrogen centers: the aliphatic side-chain amine (
, ) and the aromatic indole nitrogen (, ). Successful derivatization requires exploiting these electronic differences.
Orthogonal Protection Strategy
Direct alkylation or acylation of tryptamine often leads to mixtures. A robust strategy involves first protecting the more nucleophilic
, followed by functionalization if necessary.
Protocol A: Regioselective -Boc Protection
Objective: Selective protection of the side-chain amine without affecting the indole nitrogen.
Rationale: The aliphatic amine is significantly more nucleophilic. Using Di-tert-butyl dicarbonate (
) under mild basic conditions yields the carbamate exclusively.
Step-by-Step Methodology:
Dissolution: Dissolve Tryptamine (10 mmol, 1.60 g) in a mixture of 1,4-dioxane (20 mL) and water (10 mL).
Base Addition: Add 1M NaOH (11 mmol, 11 mL) or Triethylamine (1.1 eq) to the solution. Cool to 0°C.[1]
Reagent Addition: Add
(11 mmol, 2.40 g) dropwise over 15 minutes.
Reaction: Stir at room temperature (RT) for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).
Workup: Evaporate dioxane under reduced pressure. Acidify the aqueous residue to pH 3 with 5% KHSO4 (precipitates the product).
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
.
Purification: Recrystallize from Hexane/EtOAc.
Typical Yield: 90-95%
Product:
-Boc-tryptamine (White solid).
Protocol B: Orthogonal -Tosylation
Objective: Protection of the indole nitrogen to deactivate the ring against oxidation or to direct electrophilic substitution to the C3/C2 position.
Pre-requisite:
must be protected (e.g., using Protocol A) to prevent side-chain sulfonylation.
Step-by-Step Methodology:
Deprotonation: Dissolve
-Boc-tryptamine (5 mmol) in anhydrous DMF (15 mL) under Argon. Cool to 0°C.[1]
Base Addition: Add Sodium Hydride (60% dispersion in oil, 6 mmol, 1.2 eq) portion-wise. Stir for 30 mins until
evolution ceases.
Note: The indole NH is weakly acidic; NaH is required for complete deprotonation.
Reaction: Allow to warm to RT and stir for 4-6 hours.
Quench: Carefully pour into ice-cold water (100 mL). The product usually precipitates.
Isolation: Filter the solid or extract with DCM.
Typical Yield: 85-90%
Product:
-Tosyl--Boc-tryptamine.
Visualization of Synthetic Logic
Figure 1: Orthogonal protection strategy allowing selective functionalization of the indole core.[2]
Part 2: Medicinal Chemistry & Prodrug Strategies[3][4][5][6]
In drug design, "protection" often translates to prodrug strategies. Unprotected tryptamines suffer from rapid degradation by Monoamine Oxidase A (MAO-A) and poor BBB permeability due to polarity.
N-Salicyloyl Tryptamines: The "Co-Drug" Approach
Recent studies have highlighted N-salicyloyl tryptamines as dual-action agents. They act as "mutual prodrugs" where the amide bond masks the tryptamine amine (improving lipophilicity) and the salicylic acid moiety (providing anti-inflammatory activity).
Mechanism: The amide bond is stable in plasma but cleaved by intracellular amidases or fatty acid amide hydrolase (FAAH) in the brain.
Therapeutic Application: Neuroinflammation (Alzheimer's, Parkinson's). The tryptamine core activates serotonin receptors, while the salicylate inhibits COX-2 and NF-
B.
N-Acetyltryptamine: Melatonin Analogs
N-acetyltryptamine is a metabolic intermediate and a structural analog of melatonin.
Pharmacology: It acts as a partial agonist at Melatonin MT2 receptors (
nM).
Significance: Unlike the rapid turnover of tryptamine, the N-acetyl group confers stability, mimicking the endogenous acetylation cycle in the pineal gland.
Visualization of Prodrug Activation
Figure 2: Activation mechanism of N-salicyloyl tryptamine prodrugs crossing the Blood-Brain Barrier.
Part 3: Comparative Data Summary
The following table summarizes the efficiency of protection protocols and the pharmacological profile of key N-protected analogs.
Compound Class
Protection Type
Reagents Used
Typical Yield
Primary Application
Key Ref
-Boc-Tryptamine
Synthetic Intermediate
, NaOH, Dioxane
90-95%
Peptide coupling, Indole functionalization
[1, 2]
-Tosyl-Tryptamine
Synthetic Intermediate
NaH, TsCl, DMF
85-90%
C2-arylation, Cyclization to Carbolines
[3]
N-Acetyltryptamine
Active Analog / Prodrug
Acetic Anhydride / T3P
80-95%
MT2 Agonist, Melatonin precursor
[4, 5]
N-Salicyloyl Tryptamine
Mutual Prodrug
Salicylic acid, T3P,
75-85%
Anti-neuroinflammatory (AD/PD therapy)
[6, 7]
References
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009.[3]
Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 2012.
Diversity-oriented synthesis of indole-fused scaffolds and bis(indolyl)methane from tosyl-protected tryptamine. Organic & Biomolecular Chemistry, 2014.
Daily Rhythm in Plasma N-Acetyltryptamine. Journal of Biological Rhythms, 2017.
A sustainable protocol for the synthesis of N-acyl tryptamines. Frontiers in Chemistry, 2024.
N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors. ACS Chemical Neuroscience, 2024.
N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease. Bioorganic Chemistry, 2021.[4]
An In-depth Technical Guide to the Melting Point Range of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Melting Point in Pharmaceutical Sciences In the realm of drug development and medicinal chemistry, the melting point of a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Melting Point in Pharmaceutical Sciences
In the realm of drug development and medicinal chemistry, the melting point of a compound is a fundamental physical property that serves as a crucial indicator of purity and identity. For a crystalline solid such as methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, the temperature range over which it transitions from a solid to a liquid is a sharp, well-defined characteristic of the pure substance. Any deviation, such as a depressed and broadened melting range, can signify the presence of impurities, which is of paramount importance in the stringent regulatory environment of pharmaceutical development. This guide provides a comprehensive overview of the melting point of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, including its predicted value, factors influencing it, and a detailed protocol for its experimental determination.
Predicted Physicochemical Properties
While extensive experimental data for methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is not widely published, computational models provide valuable predicted data.
Property
Predicted Value
Melting Point
157 °C
CAS Number
58635-45-3
Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard
It is critical for researchers to experimentally verify this predicted value, as computational models provide estimations that may differ from empirical results.
Factors Influencing the Melting Point of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
The melting point of an organic compound is dictated by the strength of its intermolecular forces and the efficiency with which its molecules pack into a crystal lattice.[1][2][3] For methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, several structural features are key determinants of its melting behavior:
The Indole Moiety: The indole ring system is a prominent feature in many natural products and pharmaceutical agents.[4][5][6] Its planar structure allows for efficient π-π stacking interactions between molecules in the crystal lattice, contributing to a higher melting point.[2][3][7]
The Carbamate Group: The carbamate functional group is capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl and ester oxygens). This facilitates the formation of strong intermolecular hydrogen bonds, which require significant thermal energy to overcome, thus elevating the melting point.
Molecular Symmetry and Packing: The overall shape of the molecule influences how tightly it can pack in the solid state. More symmetrical molecules tend to have higher melting points due to more efficient crystal packing.[7]
Purity: The presence of even small amounts of impurities will disrupt the crystal lattice, leading to a lower and broader melting point range.[8] This phenomenon, known as melting point depression, is a reliable indicator of sample purity.[8]
Experimental Determination of the Melting Point Range
The following is a detailed, field-proven protocol for the accurate determination of the melting point range of a crystalline organic solid like methyl N-[2-(1H-indol-3-yl)ethyl]carbamate using the capillary method. This method is widely adopted for its reliability and requirement of only a small amount of sample.[9][10]
Diagram of the Melting Point Determination Workflow
Caption: Workflow for the experimental determination of melting point.
Step-by-Step Protocol
Sample Preparation:
Ensure the sample of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is completely dry, as moisture can depress the melting point.[10]
Finely crush a small amount of the crystalline solid into a powder using a mortar and pestle. This ensures uniform heat distribution.[10]
Tamp the open end of a capillary tube into the powdered sample.
Gently tap the sealed end of the capillary tube on a hard surface to pack the powder to a height of 2-3 mm.[9][11]
Melting Point Apparatus Setup:
Use a calibrated melting point apparatus.
Insert the capillary tube containing the sample into the apparatus.
Approximate Melting Point Determination:
Rapidly heat the sample to get a preliminary, approximate melting point. This will inform the temperature range for the more precise measurement.[8]
Allow the apparatus to cool sufficiently before proceeding.
Accurate Melting Point Determination:
Begin heating the new sample at a slow, constant rate of 1-2 °C per minute as the temperature approaches the approximate melting point.[11]
Carefully observe the sample.
Record the temperature at which the first drop of liquid appears (T-onset).
Continue heating at the same slow rate and record the temperature at which the last crystal melts (T-completion).[11]
The melting point is reported as the range between T-onset and T-completion.
Interpretation of Results
Pure Compound: A pure sample of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is expected to exhibit a sharp melting range of 0.5-2 °C.
Impure Compound: An impure sample will melt over a broader temperature range and at a lower temperature than the pure compound.[8]
Comparative Melting Points of Related Indole and Carbamate Compounds
To provide context, the melting points of several structurally related compounds are presented below. These comparisons can offer insights into how modifications to the core structure of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate might influence its melting point.
This data is compiled from various scientific sources.
Conclusion
The melting point of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is a critical parameter for its identification and purity assessment in a research and drug development setting. While a predicted value of 157 °C provides a useful starting point, rigorous experimental determination is essential. By following a standardized protocol and understanding the structural factors that influence melting behavior, scientists can confidently characterize this compound and ensure its suitability for further investigation. The sharpness of the experimentally determined melting point range will serve as a reliable hallmark of its purity.
References
Melting point determination. (n.d.). Retrieved from [Link]
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link]
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. (n.d.). ResearchGate. Retrieved from [Link]
MDPI. (2025, June 20). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Retrieved from [Link]
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
IJCRT.org. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide. Retrieved from [Link]
Synthesis and Characterization of New Indole Based Benzothiazole. (2023, August 31). Journal of Balkan Science and Technology. Retrieved from [Link]
CAS Common Chemistry. (n.d.). Triclopyr. Retrieved from [Link]
View of SYNTHESIS AND CHARACTERIZATI O F NEW N-{2-(1H-INDOL-3- YL)ETHYL}-1-(QUINOLINYL)METHANAMIDE DERIVATIVES. (n.d.). Retrieved from [Link]
HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Retrieved from [Link]
MDPI. (2012, February 7). Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Experimental data for CH3OO (methylperoxy radical). CCCBDB. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]
Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US12129234B1 - Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine.
Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]
Nature. (2025, March 14). Experimental and theoretical investigation into the decomposition mechanism of 3,5-dimethyl-4-hydroxyphenylpentazole. Scientific Reports. Retrieved from [Link]
ResearchGate. (2025, October 15). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]
Stability Dynamics of Indole Carbamates: A Comprehensive Guide to Storage, Degradation Kinetics, and Analytical Validation
Executive Summary Indole carbamates represent a critical structural motif in modern drug discovery, acting as potent pharmacophores in neurotherapeutics, oncology, and agricultural chemistry. However, the intrinsic labil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Indole carbamates represent a critical structural motif in modern drug discovery, acting as potent pharmacophores in neurotherapeutics, oncology, and agricultural chemistry. However, the intrinsic lability of the carbamate ester linkage, compounded by the electron-rich nature of the indole ring, presents significant challenges during synthesis, storage, and sample preparation. As a Senior Application Scientist, I have observed that empirical trial-and-error in compound handling often leads to compromised assay integrity. This whitepaper deconstructs the chemical causality behind indole carbamate degradation and provides self-validating, step-by-step protocols to ensure absolute compound stability.
Mechanistic Pathways of Indole Carbamate Degradation
To prevent degradation, one must first understand the thermodynamic and kinetic drivers of the molecule's collapse. The primary degradation pathway for indole carbamates is hydrolysis, which is acutely sensitive to the pH of the microenvironment and the presence of nucleophiles. The cleavage of the carbamate bond typically yields the parent indole amine, an alcohol (or phenol), and carbon dioxide[1].
Alkaline Hydrolysis (The B_AC2 Mechanism)
Under neutral to alkaline conditions (pH > 7.5), tertiary carbamates predominantly degrade via a B_AC2 (bimolecular addition-elimination) mechanism[2]. The hydroxide ion directly attacks the carbonyl carbon, forming a highly reactive tetrahedral intermediate. This intermediate rapidly collapses, breaking the C-O or C-N bond. The electron-withdrawing or donating properties of the indole substituents significantly dictate the reaction rate, but the fundamental vulnerability remains the electrophilic carbonyl carbon[2].
Acid-Catalyzed Hydrolysis
In highly acidic environments (pH < 4), the mechanism shifts. The higher basicity of the heterocyclic nitrogen compared to the carbonyl oxygen leads to N-protonation. The reaction then proceeds via a bimolecular attack of water on the N-protonated substrate[2].
Mechanistic pathways of indole carbamate hydrolysis across varying pH environments.
Key Factors Influencing Stability
Understanding the causality behind degradation allows us to engineer robust storage environments. The stability of these compounds is not static; it is a dynamic equilibrium influenced by four primary vectors:
pH Excursions : Most carbamates exhibit maximum stability in slightly acidic environments, typically around pH 5[1]. Deviations into alkaline ranges exponentially increase the rate of hydrolysis, reducing half-lives from weeks to mere minutes[1].
Thermal Stress : Hydrolytic and thermal degradation follow Arrhenius kinetics. Elevated temperatures accelerate the breakdown; thus, maintaining cold chain integrity is non-negotiable for both solid and solution-phase storage[1].
Ambient Moisture : A common laboratory fallacy is assuming a standard -20°C freezer is a safe harbor. Freezers are inherently humid environments. Storing raw compounds in freezers without proper desiccation supplies the exact water molecules required to initiate hydrolysis[3].
Quantitative Impact of Storage Conditions
Table 1: Quantitative Impact of Storage Conditions on Carbamate Half-Life (Representative Data)
Storage Condition
pH
Temperature
Estimated Half-Life (t_1/2)
Primary Degradation Driver
Aqueous Buffer
7.5
37°C
< 2 hours
Alkaline Hydrolysis (B_AC2)
Aqueous Buffer
5.0
25°C
14 - 21 days
Spontaneous Hydrolysis
Lyophilized Solid
N/A
4°C (Ambient Air)
3 - 6 months
Atmospheric Moisture
Lyophilized Solid
N/A
-20°C (Argon Purged)
> 2 years
Negligible
Self-Validating Storage Protocols
To ensure the scientific integrity of your indole carbamate libraries, storage protocols must be designed as self-validating systems. Every step must serve a distinct chemical purpose to arrest degradation kinetics.
Protocol A: Preparation and Long-Term Storage of Solid Indole Carbamates
Causality: This workflow is designed to completely eliminate moisture and oxygen, which act as catalysts for hydrolytic and oxidative degradation, respectively[3].
Lyophilization : Ensure the synthesized indole carbamate is completely free of reaction solvents. Lyophilize aqueous mixtures for a minimum of 48 hours to achieve a dry powder.
Aliquoting : Transfer the dry powder into amber glass vials to prevent UV-induced degradation pathways. Aliquot into single-use quantities to avoid repeated freeze-thaw cycles that introduce condensation.
Inert Atmosphere Purging : Place the open vials in a desiccator or glove box. Purge the headspace with high-purity Argon or Nitrogen gas. Expert Note: Argon is preferred as it is heavier than air and forms a protective, inert blanket directly over the solid bed[3].
Sealing and Desiccation : Seal the vials with PTFE-lined caps. Store the vials inside a secondary container (e.g., a sealed desiccator jar) containing active indicating silica gel or anhydrous MgSO4[3].
Cryogenic Storage : Transfer the secondary container to a -20°C or -80°C freezer[1].
Step-by-step self-validating workflow for the long-term storage of indole carbamates.
Protocol B: Preparation of Liquid Stocks for Assays
Causality: Aqueous environments initiate hydrolysis. Stocks must be prepared in anhydrous organic solvents and diluted into aqueous buffers only immediately prior to the assay.
Solvent Selection : Dissolve the solid indole carbamate in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile.
Concentration : Prepare highly concentrated stock solutions (e.g., 10 mM) to minimize the volume of organic solvent introduced into downstream biological assays.
Thermal Equilibration (Critical Step) : Store DMSO stocks at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature inside a desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture into the highly hygroscopic DMSO, ruining the stock's anhydrous integrity.
Analytical Validation of Stability (LC-MS/MS)
A storage system is only as reliable as the analytical data proving its efficacy. A stability-indicating LC-MS/MS assay is required to quantify the intact indole carbamate and monitor the emergence of degradation products (e.g., the parent indole amine).
Step-by-Step LC-MS/MS Validation Methodology :
Sample Quenching : Spike 5 µL of the stored stock solution into 95 µL of a quenching buffer (pH 5.0, containing 50% Acetonitrile) to halt any ongoing hydrolysis instantly. Add an isotopically labeled internal standard to normalize matrix effects.
Chromatography Conditions : Utilize a sub-2 µm C18 reversed-phase column.
Mobile Phase A: 0.1% Formic acid in HPLC-grade water (maintains an acidic pH to stabilize the carbamate during the chromatographic run).
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Elution : Start at 5% B to retain polar degradation products, ramp to 95% B over 5 minutes to elute the intact carbamate, followed by a 2-minute re-equilibration.
Mass Spectrometry Detection : Employ Electrospray Ionization (ESI) in positive mode. Utilize Selected Reaction Monitoring (SRM) to track the
parent ion and the specific transition to the indole core fragment.
System Validation Metric : The storage protocol is validated if the peak area of the intact carbamate remains >98% relative to a freshly synthesized reference standard at T=0, with no detectable amine degradation peaks.
References
, BenchChem Technical Support Center.
, ResearchGate Scientific Discussions.
, Journal of the Brazilian Chemical Society (SciELO).
Application Note: Precision Synthesis of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
This Application Note is structured as a high-level technical guide for research and development scientists. It prioritizes experimental precision, mechanistic understanding, and scalability.
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for research and development scientists. It prioritizes experimental precision, mechanistic understanding, and scalability.
Executive Summary
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (also known as N-methoxycarbonyltryptamine) is a critical intermediate in the synthesis of complex indole alkaloids and a structural analogue to melatonin. This protocol details the chemoselective carbamoylation of tryptamine using methyl chloroformate. The method is optimized to favor N-acylation of the primary aliphatic amine while preserving the indole nitrogen, avoiding the need for protecting group strategies on the indole ring.
Key Performance Indicators:
Target Yield: >85%
Purity: >98% (HPLC/NMR)
Selectivity: >99:1 (Aliphatic N-acylation vs. Indole N-acylation)
Chemical Strategy & Mechanism
Retrosynthetic Analysis
The target molecule is assembled via a nucleophilic acyl substitution. The primary challenge is chemoselectivity . Tryptamine contains two nucleophilic nitrogen atoms:
Aliphatic Primary Amine (Side chain):
(conjugate acid) 10.2. Highly nucleophilic.
Indole Amine (Ring):
17 (acidity). The lone pair is part of the aromatic sextet, rendering it significantly less nucleophilic and non-basic.
By controlling the base strength and temperature, we direct the electrophilic attack of methyl chloroformate exclusively to the side chain amine.
Reaction Pathway
The reaction proceeds through a tetrahedral intermediate. A mild base (Triethylamine or Sodium Carbonate) is employed to scavenge the liberated Hydrogen Chloride (HCl), driving the equilibrium forward without deprotonating the indole nitrogen.
Figure 1: Mechanistic pathway for the selective carbamoylation of tryptamine.
Application Notes and Protocols for Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate as a Pharmaceutical Intermediate
Introduction: The Strategic Role of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate in Pharmaceutical Synthesis In the intricate landscape of pharmaceutical development, the efficient and controlled synthesis of active pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the efficient and controlled synthesis of active pharmaceutical ingredients (APIs) is paramount. Intermediate compounds that offer stability, ease of handling, and predictable reactivity are invaluable assets in the synthetic chemist's toolkit. Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, a derivative of the naturally occurring tryptamine, is one such intermediate. Its utility lies in the temporary protection of the primary amine of the tryptamine side chain. This protection strategy is crucial in multi-step syntheses, preventing undesired side reactions and allowing for selective modifications on other parts of the indole scaffold. This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of this versatile intermediate, with a focus on its potential application in the synthesis of melatonin and its analogs, a class of drugs with significant therapeutic importance.[1][2]
The carbamate functional group serves as an effective protecting group for amines due to its relative stability under a range of reaction conditions and the availability of reliable methods for its introduction and removal.[3][4][5] The methyl carbamate, in particular, offers a balance of stability and reactivity, making it a suitable choice for various synthetic pathways. The indole core of tryptamine is a privileged structure in medicinal chemistry, forming the backbone of numerous neurologically active compounds.[6] Therefore, the ability to selectively manipulate this core while the amine is protected is a key strategy in the development of novel therapeutics.
Physicochemical Properties and Safety Information
Property
Predicted Value
Unit
Molecular Formula
C₁₂H₁₄N₂O₂
Molecular Weight
218.25
g/mol
Melting Point
157
°C
Boiling Point
383
°C
LogP (Octanol-Water)
2.26
Water Solubility
4.72e-3
g/L
Data sourced from EPA CompTox Chemicals Dashboard.[7]
Safety and Handling:
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) for structurally related carbamates.
The following protocol describes a standard procedure for the synthesis of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate from tryptamine and methyl chloroformate. This method is based on well-established procedures for the formation of carbamates from primary amines.[2][3][8]
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 10 minutes.
Carbamate Formation: While maintaining the temperature at 0 °C, add methyl chloroformate (1.1 eq) dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (tryptamine) is consumed.
Work-up:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure methyl N-[2-(1H-indol-3-yl)ethyl]carbamate.
Expected Yield: 85-95% (based on similar reactions).
Protocol Validation and Characterization
To ensure the successful synthesis of the target intermediate, a thorough characterization of the product is essential. The following are the expected analytical data based on the structure and data from analogous compounds.
1. 1H NMR Spectroscopy:
The 1H NMR spectrum is a powerful tool for confirming the structure of the synthesized compound. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) in a suitable deuterated solvent (e.g., CDCl₃) are as follows:
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Indole N-H
~8.1
br s
Aromatic protons (indole ring)
~7.0-7.7
m
-NH- (carbamate)
~4.8
br t
-O-CH₃ (methyl ester)
~3.7
s
-CH₂-NH-
~3.5
q
-CH₂-indole
~3.0
t
Note: These are predicted values. Actual shifts may vary. The presence of the singlet at ~3.7 ppm is a key indicator of the methyl carbamate group.[9][10][11]
2. 13C NMR Spectroscopy:
The 13C NMR spectrum provides information on the carbon framework of the molecule.
Carbon Assignment
Predicted Chemical Shift (ppm)
C=O (carbamate)
~157
Aromatic carbons (indole ring)
~110-136
-O-CH₃ (methyl ester)
~52
-CH₂-NH-
~41
-CH₂-indole
~25
Note: These are predicted values based on similar structures.[12][13]
3. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule.
Functional Group
Expected Wavenumber (cm⁻¹)
N-H stretch (indole)
~3400
N-H stretch (carbamate)
~3300
C=O stretch (carbamate)
~1700
C-N stretch
~1250
C-O stretch
~1050
The strong absorption around 1700 cm⁻¹ is characteristic of the carbamate carbonyl group.[5][14][15]
4. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight of the compound. For methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (C₁₂H₁₄N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z = 218.25.
Application in Pharmaceutical Synthesis: A Protected Intermediate for Melatonin Analogs
The primary application of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is as a protected form of tryptamine, enabling selective reactions on the indole ring. A key potential application is in the synthesis of melatonin and its analogs, which are important for regulating sleep-wake cycles and have shown promise in treating various disorders.[6][16]
Proposed Synthetic Workflow:
Caption: Proposed workflow for synthesizing a melatonin analog.
Rationale:
Many synthetic routes to melatonin analogs require modification of the indole ring, such as the introduction of a methoxy group at the 5-position.[2][17] The primary amine of the tryptamine side chain is nucleophilic and can interfere with these electrophilic substitution reactions. By protecting the amine as a methyl carbamate, the indole ring can be selectively functionalized.
Protocol: Deprotection of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
The removal of the methyl carbamate protecting group is a critical step to liberate the free amine for subsequent reactions. A mild and effective method for this deprotection is through nucleophilic cleavage.[4][16]
Reaction Setup: In a round-bottom flask, prepare a suspension of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (1.0 eq) and potassium phosphate tribasic (4.0 eq) in N,N-dimethylacetamide.
Deprotection: Add 2-mercaptoethanol (2.0 eq) to the suspension. Heat the reaction mixture to 75 °C and stir for 24 hours.
Work-up:
Cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous phase with dichloromethane.
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude tryptamine can be purified by column chromatography if necessary.
This deprotection protocol is advantageous as it avoids harsh acidic or basic conditions that could degrade sensitive functional groups on the indole ring.[4][16]
Conclusion
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is a valuable and versatile intermediate in pharmaceutical synthesis. Its role as a protecting group for the tryptamine side chain allows for selective and efficient modification of the indole nucleus, a key scaffold in many neurologically active drugs. The protocols provided herein for its synthesis and deprotection are based on robust and well-established chemical principles. While specific experimental data for this exact compound is limited, the provided information, based on closely related structures, offers a strong foundation for researchers and drug development professionals to utilize this intermediate in their synthetic endeavors, particularly in the pursuit of novel melatonin analogs and other tryptamine-derived therapeutics.
References
Organic Syntheses. ethyl n-methylcarbamate. Available from: [Link]
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. Available from: [Link]
Google Patents. Preparation method of melatonin. CN110818610B.
Google Patents. Melatonin analogue prodrugs. US20050154047A1.
YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available from: [Link]
Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. Available from: [Link]
Google Patents. Synthesis method of melatonin. CN104496882A.
HETEROCYCLES. NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES#. Available from: [Link]
ChemRxiv. A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. Available from: [Link]
Wiley. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
ScienceDirect. Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Available from: [Link]
ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... Available from: [Link]
SpectraBase. N-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]-4-(trifluoromethyl)benzamide. Available from: [Link]
PubMed. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Available from: [Link]
Google Patents. Process for the synthesis of ramelteon and its intermediates. WO 2008/151170 A2. Available from: [Link]
ResearchGate. How can I unprotect a secondary amine protected from ethyl carbamate?. Available from: [Link]
MDPI. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Available from: [Link]
HETEROCYCLES. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available from: [Link]
Google Patents. Method for preparing N-substituted ethyl carbamate. CN102372652A.
Google Patents. Synthesis method of N-acetyl-5-methoxy tryptamine. CN113788780B.
PubMed. 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues: a novel class of MT2-selective melatonin receptor antagonists. Available from: [Link]
Google Patents. Preparation method of N-acetyl-5-methoxytryptamine. CN102329263A.
Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]
MDPI. N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Available from: [Link]
ResearchGate. Syntheses of Serotonin, N-Methylserotonin, Bufotenine, and Melatonin, and the First Total Synthesis of N-(Indol-3-yl)methyl-N-methyl-5-methoxytryptamine from Tryptamine through a Common Intermediate, 1Hydroxytryptamine. Available from: [Link]
PubChem. N-[2-(1H-indol-3-yl)ethyl]cyclopropanamine. Available from: [Link]
NIST. Carbamic acid, methyl ester. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocol
Introduction & Rationale
The asymmetric reduction of heteroaromatic compounds is a cornerstone transformation in modern drug development, providing direct access to chiral saturated heterocycles. Among these, chiral indolines are ubiquitous structural motifs in naturally occurring alkaloids and highly active pharmaceutical ingredients[1].
Direct catalytic asymmetric hydrogenation of unprotected indoles is notoriously difficult. The inherent stability of the aromatic system requires harsh conditions, and the basic secondary amine of the resulting indoline often poisons transition-metal catalysts. To circumvent this, indole ethyl carbamates (e.g., ethyl indole-1-carboxylate derivatives) are employed.
Why the Ethyl Carbamate Protecting Group?
Electronic Modulation: The electron-withdrawing nature of the carbamate group reduces the aromatic resonance energy of the indole, making the C2=C3 double bond more susceptible to reduction[2].
Catalyst Preservation: By masking the nitrogen atom, the carbamate prevents the resulting indoline from coordinating to and deactivating the electrophilic metal center (e.g., Pd, Ru, or Rh)[3].
Directing Effects: In specific ruthenium and rhodium-catalyzed systems, the carbonyl oxygen of the carbamate can act as a weak directing group, coordinating to the metal center to enforce high enantiofacial discrimination[4].
Mechanistic Insights: The Role of Substrate Activation
As a Senior Application Scientist, it is critical to understand that successful hydrogenation is not merely about mixing a catalyst and a substrate; it requires precise manipulation of the reaction microenvironment. Two primary mechanistic paradigms dominate the hydrogenation of indole ethyl carbamates:
A. Brønsted Acid-Activated Palladium Catalysis
In this pathway, a strong Brønsted acid (such as
-toluenesulfonic acid or ethanesulfonic acid) is introduced. The acid reversibly protonates the indole at the C3 position, breaking the aromaticity and generating a highly reactive vinylogous iminium ion . The chiral palladium-hydride species then executes a face-selective hydride transfer to the C2 position. The use of highly polar, fluorinated solvents like 2,2,2-trifluoroethanol (TFE) is strictly required here to stabilize the ionic intermediate[5][6].
B. Direct Ruthenium/Rhodium Catalysis
Alternatively, utilizing electron-rich chiral bisphosphine ligands (such as PhTRAP) with Ruthenium or Rhodium bypasses the need for acidic activation. The catalyst directly coordinates to the C2=C3 bond, facilitated by the steric and electronic influence of the ethyl carbamate group, delivering hydrogen in a highly enantioselective concerted mechanism[4].
Mechanistic pathway of acid-activated asymmetric hydrogenation of indoles.
Quantitative Data: Catalyst & Condition Screening
The following table summarizes the optimized reaction parameters for the asymmetric hydrogenation of 2-substituted indole ethyl carbamates. Note the profound impact of the solvent and additive on the enantiomeric excess (ee).
Entry
Substrate
Catalyst System
Additive
Solvent
Yield (%)
ee (%)
1
Ethyl 2-methylindole-1-carboxylate
Pd(OCOCF3)2 / (R)-H8-BINAP
EtSO3H
TFE
>95
96
2
Ethyl 2-methylindole-1-carboxylate
Pd(OCOCF3)2 / (S)-SegPhos
TsOH·H2O
TFE
>95
84
3
Ethyl 2-phenylindole-1-carboxylate
Ru(methallyl)2(cod) / PhTRAP
None
MeOH
92
95
4
Ethyl 2-methylindole-1-carboxylate
Rh(nbd)2SbF6 / PhTRAP
Cs2CO3
i-PrOH
85
78
Data synthesized from benchmark studies on N-alkoxycarbonyl indole reductions[4][5].
Experimental Workflow & Protocols
Workflow for the catalytic asymmetric hydrogenation of indole ethyl carbamates.
Self-Validating Checkpoint: The use of TFE is mandatory. Substituting with standard alcohols (EtOH/MeOH) will result in reaction stalling due to the inability to stabilize the iminium ion.
Catalyst Pre-activation: In an argon-filled glovebox, charge a dry glass vial with Pd(OCOCF3)2 and (R)-H8-BINAP. Add 1.0 mL of anhydrous Toluene. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active chiral palladium complex.
Substrate Addition: To the catalyst solution, add the ethyl 2-methylindole-1-carboxylate (0.20 mmol).
Acidification: Slowly add 1.0 mL of TFE containing the EtSO3H (10 mol%). Causality note: Adding the acid in TFE prevents localized degradation of the substrate and ensures a homogeneous generation of the iminium species.
Pressurization: Transfer the vial to a stainless-steel autoclave. Purge the autoclave with Hydrogen gas (
) three times to remove residual argon. Pressurize the vessel to 300 psi (approx. 20 bar).
Reaction Execution: Heat the autoclave to 40 °C and stir vigorously (800 rpm) for 24 hours.
Depressurization & Workup: Cool the reactor to room temperature and carefully vent the
gas. Concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to isolate the chiral ethyl 2-methylindoline-1-carboxylate.
Protocol B: Ruthenium-Catalyzed Direct Hydrogenation
Self-Validating Checkpoint: Complete exclusion of oxygen is critical. Ru-PhTRAP complexes are highly sensitive to oxidation, which will immediately kill catalytic turnover.
In Situ Catalyst Generation: In a nitrogen-filled glovebox, dissolve [Ru(η3-2-methylallyl)2(cod)] and (S,S)-(R,R)-PhTRAP in 1.0 mL of anhydrous Methanol. Stir for 1 hour at room temperature to form the active Ru-PhTRAP complex.
Substrate Loading: Dissolve the indole ethyl carbamate substrate in 2.0 mL of Methanol and transfer it to the catalyst solution.
Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with
(3 cycles) and pressurize to 700 psi (approx. 50 bar).
Incubation: Stir the reaction at 60 °C for 24 hours.
Isolation: Cool, vent, and evaporate the solvent. Pass the crude mixture through a short pad of silica to remove ruthenium residues before chiral HPLC analysis.
References
Dalian Institute of Chemical Physics (DICP)
Chemical Reviews, American Chemical Society (ACS)
Recent advances in asymmetric synthesis of 2-substituted indoline derivatives
RHHZ
URL
Asymmetric hydrogenation of industrially relevant substrates
AIR Unimi
URL
Dalian Institute of Chemical Physics (DICP)
CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS
CLOCKSS
URL
Application Note: Scalable Synthesis of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Abstract This application note details the scalable synthesis of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, a pivotal intermediate in the synthesis of complex indole alkaloids and pharmaceutical pharmacophores. We prese...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the scalable synthesis of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, a pivotal intermediate in the synthesis of complex indole alkaloids and pharmaceutical pharmacophores. We present two distinct protocols: Method A , a classical high-yield route utilizing methyl chloroformate with a specific focus on regioselectivity control; and Method B , a "green chemistry" approach utilizing dimethyl carbonate (DMC) to minimize hazardous waste. Critical attention is given to preventing and correcting the common N1-bis-acylation side reaction, ensuring high purity (>98%) for downstream applications.
Strategic Retrosynthesis & Pathway Analysis[1]
The synthesis of the target carbamate relies on the functionalization of the primary amine of tryptamine. The core challenge in scaling this reaction is the competing nucleophilicity of the indole nitrogen (N1) versus the ethylamine nitrogen (N_aliphatic).
Reaction Logic
While the aliphatic amine is significantly more nucleophilic (
) than the indole nitrogen (), uncontrolled addition of electrophiles or excessive base strength can lead to the formation of the N1,N-aliphatic-bis-carbamate impurity.
Route A (Methyl Chloroformate): Kinetic control. Rapid reaction at low temperature. Requires base to neutralize HCl. High yield but utilizes corrosive reagents.
Route B (Dimethyl Carbonate): Thermodynamic control. Slower reaction requiring catalysis. Produces methanol as the only byproduct.
Figure 1: Reaction pathway illustrating the competitive acylation sites on the tryptamine scaffold.
Best for: High throughput, reliable scale-up, and laboratories equipped with standard ventilation.
Mechanistic Insight
This method uses Schotten-Baumann-like conditions (biphasic) or anhydrous organic solvent conditions. We recommend the Anhydrous Dichloromethane (DCM) route for scale-up as it simplifies workup and drying protocols compared to biphasic systems, which often suffer from emulsion formation with tryptamines.
Critical Control Point: Temperature must be maintained <0°C during addition to suppress N1-acylation.
Protocol
Scale: 50.0 g Input (Tryptamine)
Reagents:
Tryptamine (Freebase): 50.0 g (0.312 mol)
Dichloromethane (DCM): 500 mL (anhydrous)
Triethylamine (Et3N): 47.8 mL (0.343 mol, 1.1 equiv)
Methyl Chloroformate: 25.3 mL (0.328 mol, 1.05 equiv)
Quench: 1M NaOH (aq), Brine.
Step-by-Step Procedure:
Dissolution: In a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve Tryptamine (50.0 g) in DCM (400 mL) . Add Triethylamine (47.8 mL) .
Cooling: Submerge the flask in an ice/salt bath or cryo-cooler to reach an internal temperature of -5°C to 0°C .
Addition: Dilute Methyl Chloroformate (25.3 mL) in DCM (100 mL) . Add this solution dropwise over 45-60 minutes .
Note: The exotherm must be controlled. Do not allow temperature to exceed 5°C.
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (20-25°C) over 2 hours.
In-Process Control (IPC): Check via TLC (EtOAc/Hexane 1:1) or HPLC.
Target: Disappearance of Tryptamine (
).
Product:
.
Bis-carbamate Impurity:
(High running spot).
Self-Validating Correction (Optional): If IPC shows >5% Bis-carbamate (N1-acylation), add 100 mL of 2M NaOH/MeOH and stir for 30 mins. The N1-carbamate is labile and will hydrolyze back to the indole, while the aliphatic carbamate remains stable.
Workup:
Wash the organic phase with 1M HCl (2 x 200 mL) to remove unreacted amine and Et3N.
Wash with Sat. NaHCO3 (200 mL) .
Wash with Brine (200 mL) .
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.[1]
Crystallization: The resulting oil often solidifies. Recrystallize from EtOAc/Hexanes or Toluene if high purity is required.
Yield Expectation: 90-95% (approx. 61-65 g).
Method B: Green Synthesis (Dimethyl Carbonate)
Best for: Green chemistry compliance, avoiding chlorinated solvents, and "odour-free" processing.
Mechanistic Insight
Dimethyl Carbonate (DMC) acts as both solvent and reagent. It is non-toxic and biodegradable. However, it is a weaker electrophile than chloroformates. A catalyst (K2CO3 or TBD) and heat (Reflux) are required.
Protocol
Scale: 10.0 g Input (Tryptamine)
Reagents:
Tryptamine: 10.0 g (62.4 mmol)
Dimethyl Carbonate (DMC): 100 mL (Large excess, acts as solvent)
Potassium Carbonate (K2CO3): 0.86 g (6.2 mmol, 0.1 equiv) or TBD (1 mol%).
Step-by-Step Procedure:
Setup: Charge Tryptamine (10 g) , K2CO3 (0.86 g) , and DMC (100 mL) into a 250 mL round-bottom flask equipped with a reflux condenser.
Reaction: Heat the mixture to Reflux (90°C) . Stir vigorously.
Timeline: The reaction is slower than Method A. Typical reaction time is 12-18 hours .
Key signals: O-Methyl singlet at 3.68 ppm; Indole NH broad singlet >8 ppm.
MS (ESI+)
[M+H]+ = 219.1
Consistent with molecular formula C12H14N2O2.
Safety & Handling
Methyl Chloroformate: Highly toxic, lachrymator, and corrosive. Reacts with water to form HCl. MUST be handled in a fume hood.
Tryptamine: Bioactive amine. Avoid inhalation of dust.
Exotherm Control: The acylation reaction (Method A) is exothermic. On a large scale (>100g), active cooling is mandatory to prevent thermal runaway and selectivity loss.
References
Synthesis of N-Carbomethoxytryptamines
Source: Canadian Journal of Chemistry. "A General Method for Selective N-Methylation of Substituted Tryptamines.
Application Notes & Protocols: Microwave-Assisted Synthesis of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, a key intermediate in the synthesis of melatonin and other pharmacologically rele...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, a key intermediate in the synthesis of melatonin and other pharmacologically relevant tryptamine derivatives.[1] The protocol leverages the advantages of microwave-assisted organic synthesis to significantly reduce reaction times and improve yields compared to conventional heating methods. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, characterization data, and safety considerations. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Scientific Context
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate serves as a crucial building block in medicinal chemistry. Its structure, featuring a protected amine on the ethyl side chain of a tryptamine core, makes it an ideal precursor for the synthesis of melatonin and a variety of other bioactive molecules.[1][2] The carbamate group provides a stable protecting group for the primary amine of tryptamine, which can be readily removed under specific conditions.
Traditional methods for the synthesis of this carbamate often involve long reaction times and harsh reagents. Microwave-assisted synthesis offers a compelling alternative, utilizing the efficient heating of polar molecules by microwave irradiation to accelerate chemical reactions.[3][4] This technology allows for precise temperature control, leading to cleaner reactions, higher yields, and a significant reduction in reaction time.[5] In this application note, we detail a robust microwave-assisted protocol for the reaction of tryptamine with dimethyl carbonate (DMC), a green and non-toxic reagent.[6][7]
The Role of Microwave Irradiation
Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating. This is in contrast to conventional heating, which relies on conduction and convection and can lead to temperature gradients and localized overheating. The benefits of microwave-assisted synthesis in this context include:
Rate Acceleration: Reactions can be completed in minutes instead of hours.[8]
Increased Yields: Reduced reaction times minimize the formation of byproducts.
Energy Efficiency: Microwaves heat the reaction mixture directly, leading to lower energy consumption.
Reaction Mechanism and Rationale
The synthesis of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate from tryptamine and dimethyl carbonate proceeds via a nucleophilic acyl substitution reaction. The primary amine of tryptamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate.
Mechanistic Pathway
The reaction is thought to proceed through the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of tryptamine attacks the carbonyl carbon of dimethyl carbonate.
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, and a methoxide ion (CH₃O⁻) is expelled as the leaving group.
Proton Transfer: The methoxide ion deprotonates the positively charged nitrogen atom, regenerating a neutral carbamate and forming methanol as a byproduct.
The use of a base, such as potassium carbonate (K₂CO₃), can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.[6]
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for carbamate formation.
Experimental Protocol
This protocol is designed for a standard laboratory-scale microwave reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
Reagent/Material
Grade
Supplier
Tryptamine
≥98%
Sigma-Aldrich
Dimethyl Carbonate (DMC)
Anhydrous, ≥99%
Sigma-Aldrich
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Sigma-Aldrich
Dichloromethane (DCM)
ACS Grade
Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution
Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)
Fisher Scientific
Silica Gel
60 Å, 230-400 mesh
Sorbent Technologies
Step-by-Step Synthesis Procedure
Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add tryptamine (1.0 g, 6.24 mmol), dimethyl carbonate (5.3 mL, 62.4 mmol, 10 eq.), and anhydrous potassium carbonate (1.73 g, 12.5 mmol, 2 eq.).
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes with stirring. The initial power should be set to 300 W.
Work-up: After the reaction is complete and the vessel has cooled to room temperature, filter the mixture to remove the potassium carbonate. Rinse the solid with a small amount of dichloromethane.
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure methyl N-[2-(1H-indol-3-yl)ethyl]carbamate as a white to off-white solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization and Data
The identity and purity of the synthesized methyl N-[2-(1H-indol-3-yl)ethyl]carbamate should be confirmed by standard analytical techniques.
Potassium Carbonate (K₂CO₃): Causes serious eye irritation. May cause respiratory irritation.
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
All manipulations should be carried out in a certified fume hood. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate. The method is rapid, high-yielding, and utilizes a greener reagent in the form of dimethyl carbonate. The comprehensive characterization data provided serves as a benchmark for researchers to validate their results. This protocol is expected to be a valuable resource for scientists working on the synthesis of melatonin and other tryptamine-based compounds.
References
Melatonin. (n.d.). In University of Bristol, School of Chemistry. Retrieved March 7, 2026.
Tundo, P., & Selva, M. (2005). The chemistry of dimethyl carbonate. Pure and Applied Chemistry, 77(10), 1719-1725.
Murphy, J. A., et al. (2007). Efficient Route to the Pineal Hormone Melatonin by Radical-Based Indole Synthesis. Organic & Biomolecular Chemistry, 5(18), 2974-2983.
Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681.
Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved March 7, 2026.
Laitinen, T., et al. (2019). Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent. ACS Omega, 4(9), 13809-13816.
Valdés-García, G., et al. (2014). Synthesis of novel tryptamine-based macrocycles using an Ugi 4-CR/microwave assisted click-cycloaddition reaction protocol. Organic & Biomolecular Chemistry, 12(35), 6844-6857.
Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. (2011). IAENG International Journal of Chemical Engineering, 3(4).
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026.
Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis. (2018).
Syntheses of Serotonin, N-Methylserotonin, Bufotenine, and Melatonin, and the First Total Synthesis of N-(Indol-3-yl)methyl-N-methyl-5-methoxytryptamine from Tryptamine through a Common Intermediate, 1-Hydroxytryptamine. (2014).
Brandt, S. D., et al. (2008). Microwave-accelerated synthesis of psychoactive deuterated N,N-dialkylated tryptamines. Bioorganic & Medicinal Chemistry Letters, 18(21), 5709-5712.
Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. (2022). Scientific Reports, 12(1), 13323.
Preparation method of melatonin. (2019).
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2021). Journal of the Indian Chemical Society, 98(11), 100185.
A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC. (2014). The Scientific World Journal.
Making Tryptamines for Enlightenment. (2024, March 29). YouTube.
A DFT study on the reaction mechanism for dimethyl carbonate synthesis from methyl carbamate and methanol. (2017).
Microwave assisted novel synthesis and antimicrobial activity of 2-[(5-{[(Z)-phenylmethylidene/ phenylethylidene]amino}-1,3,4-thiadiazol-2-yl)methyl]-1H-isoindole-1,3(2H)–dione. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 359-364.
Synthesis method of melatonin. (2021).
An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acet
¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... (2020).
Target Molecule: Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
CAS: 10365-18-1 (Generic Tryptamine Carbamate Class)
Primary Challenge:Chemoselectivity. The indole nitrogen (N1) is weakly acidic but can be acylated under aggressive conditions or with strong bases, leading to the formation of the N,N’-bis-methoxycarbonyl impurity. The aliphatic amine (primary amine) is the desired nucleophile.
Strategic Overview
To maximize yield, you must tune the electrophilicity of the acylating agent and the basicity of the medium to favor the aliphatic amine while leaving the indole ring untouched.
Parameter
Standard Route (Chloroformate)
Green Route (Carbonate)
Reagent
Methyl Chloroformate (ClCO₂Me)
Dimethyl Carbonate (DMC)
Key Driver
Kinetic Control (Low Temp)
Thermodynamic/Catalytic Control
Risk
Bis-acylation (N1 + N-aliphatic)
Low conversion / High Temp required
Typical Yield
85–95%
60–80% (Catalyst dependent)
Standard Protocol: The Chloroformate Route (High Yield)
Context: This is the "Gold Standard" for laboratory-scale synthesis where yield is prioritized over green metrics.
Reagents & Stoichiometry
Substrate: Tryptamine (1.0 equiv)
Reagent: Methyl Chloroformate (1.05 – 1.1 equiv)
Base: Sodium Carbonate (
) or Pyridine (Avoid strong bases like NaH or KOH to protect the Indole-NH).
Solvent: Dichloromethane (DCM) or biphasic EtOAc/Water.
Step-by-Step Workflow
Dissolution: Dissolve Tryptamine in anhydrous DCM (0.2 M concentration). Add Pyridine (1.2 equiv).
Cryogenic Control: Cool the reaction mixture to -5°C to 0°C using an ice/salt bath.
Why? At low temperatures, the more nucleophilic aliphatic amine reacts rapidly, while the indole nitrogen remains inert.
Controlled Addition: Add Methyl Chloroformate dropwise over 30 minutes.
Critical: Rapid addition creates localized hot spots, promoting bis-acylation.
Quench & Workup: Stir for 2 hours, allowing to warm to RT. Quench with 1M HCl (to remove pyridine/unreacted tryptamine). Wash organic layer with Brine.
Visual Workflow (Process Logic)
Figure 1: Decision logic for the kinetic control of tryptamine acylation.
Troubleshooting Guide (FAQ Format)
Q1: I am seeing two spots on my TLC close together. What is the upper spot?
Diagnosis: This is likely the bis-acylated product (N-aliphatic, N-indole dicarbamate).
Root Cause: The reaction temperature was too high, or the base was too strong (deprotonating the indole).
Solution:
Repeat the reaction strictly at 0°C or below .
Switch from Triethylamine (TEA) to Sodium Bicarbonate (
) in a biphasic system (Schotten-Baumann conditions). The weaker base cannot deprotonate the indole ().
Q2: My yield is low (<50%) and the product is trapped in an emulsion.
Diagnosis: Tryptamine derivatives often form emulsions in basic aqueous workups.
Solution:
Do not shake vigorously during extraction; swirl gently.
Use DCM instead of Ethyl Acetate for extraction; it is denser and separates better from the aqueous phase.
Add a small amount of Methanol to break the emulsion.
Q3: How do I remove unreacted Tryptamine without column chromatography?
Context: For labs prioritizing sustainability or avoiding chlorinated reagents. DMC acts as both solvent and reagent.
Catalytic Strategy
DMC is less electrophilic than chloroformates. You need a catalyst to activate the carbonyl or the amine.
Catalyst: Lead(II) nitrate
or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) .
Conditions: Reflux (90°C).
Mechanism: The catalyst activates the DMC carbonyl, allowing the aliphatic amine to attack. The indole nitrogen is generally too sterically hindered and non-nucleophilic to react with DMC under these conditions, providing excellent chemoselectivity .
Comparative Data: Chloroformate vs. DMC
Metric
Chloroformate Method
DMC Method (Catalytic)
Yield
92%
78%
Purity (Crude)
85% (contains bis-acyl)
>95% (highly selective)
Atom Economy
Low (HCl byproduct)
High (Methanol byproduct)
Toxicity
High (Corrosive/Lachrymator)
Low (Biodegradable)
References
Synthesis of Tryptamine Derivatives: Molecules (MDPI) details the synthesis of N-acylated tryptamines and purification strategies via column chromatography.
Source:
DMC Reaction Selectivity: Research from the University of York highlights the use of Lewis acids and silica-supported catalysts to achieve high selectivity in amine carboxymethylation using Dimethyl Carbonate.
Source:[2]
Purification Protocols: BenchChem technical guides provide workflows for the isolation and isotopic purity determination of methyl carbamates, applicable to tryptamine analogues.
Source:
General Tryptamine Purification: US Patent 2943093A describes the purification of tryptamine compounds using carbon dioxide and solvent selection, relevant for isolating the starting material from the product.
Source:
Technical Support Center: Tryptamine Carbamoylation Optimization
Introduction: The Selectivity Challenge Tryptamine-derived ureas are critical scaffolds in medicinal chemistry, serving as precursors for 5-HT receptor modulators, cholinesterase inhibitors, and anti-tumor agents. The co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Selectivity Challenge
Tryptamine-derived ureas are critical scaffolds in medicinal chemistry, serving as precursors for 5-HT receptor modulators, cholinesterase inhibitors, and anti-tumor agents. The core synthetic challenge lies in the nucleophilic dichotomy of the tryptamine skeleton.
You are managing two nitrogen centers with vastly different reactivities:
The Aliphatic Amine (
): Highly nucleophilic ( for the conjugate acid). This is your target.
The Indole Nitrogen (
): Poorly nucleophilic (), but susceptible to deprotonation and subsequent reaction under forcing conditions or with highly reactive electrophiles (e.g., sulfonyl isocyanates).
This guide provides a self-validating workflow to maximize chemoselectivity for
while suppressing -bis-carbamoylation, isocyanate hydrolysis, and dimerization.
Module 1: Mechanistic Pathways & Failure Modes
Understanding the competition between desired kinetics and thermodynamic traps is essential. The diagram below maps the reaction landscape, highlighting where standard protocols fail.
Reaction Pathway Analysis
Figure 1: Chemoselectivity landscape. Green path represents the target workflow; red paths indicate primary failure modes (Over-reaction and Moisture contamination).
Module 2: Troubleshooting & Prevention Strategies
Issue 1: Formation of N,N'-Bis-Carbamoylated Byproducts
Symptom: LCMS shows a peak with Mass =
.
Root Cause: The indole nitrogen () is participating in the reaction.[1] This typically occurs when:
Base is too strong: Bases like NaH or even excess Et
N can deprotonate the indole (), making it nucleophilic.
Stoichiometry is uncontrolled: Large excesses (>1.5 eq) of isocyanate force the reaction at the less reactive site.
Corrective Action:
The "Base-Free" Protocol: For standard alkyl/aryl isocyanates, the aliphatic amine is sufficiently nucleophilic to react without exogenous base. Perform the reaction in neutral DCM or THF.
Stoichiometric Tightening: Use exactly 1.00 to 1.05 equivalents of isocyanate.
Temperature Control: Maintain reaction at 0°C during addition.
reacts rapidly at 0°C; requires higher activation energy.
Issue 2: The "White Precipitate" (Symmetric Urea)
Symptom: A white, high-melting solid forms that is insoluble in most solvents and does not match the product mass.
Root Cause:Moisture Ingress. Isocyanates react with water to form carbamic acid, which decarboxylates to a primary amine. This amine reacts with the remaining isocyanate to form a symmetric urea (e.g., Diphenylurea).
Corrective Action:
Solvent Drying: Use anhydrous DCM or THF (water content <50 ppm).
Reagent Quality: Distill liquid isocyanates if they appear cloudy.
Inert Atmosphere: Always run under Argon/Nitrogen.
Comparative Data: Solvent & Base Effects
Condition
Solvent
Base
Selectivity ( : )
Primary Impurity
Recommended
DCM (Anhydrous)
None
>99:1
None
Aggressive
DMF
NaH
40:60
Bis-Urea
Catalytic
THF
EtN (1.0 eq)
90:10
Bis-Urea (Trace)
Wet
DCM (Reagent Grade)
None
N/A
Symmetric Urea
Module 3: Optimized Experimental Protocol
This protocol utilizes Kinetic Control to ensure exclusive functionalization of the aliphatic chain.
Materials
Substrate: Tryptamine (1.0 mmol)
Reagent: Isocyanate (1.05 mmol)
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)
Quench: Methanol (MeOH)
Step-by-Step Workflow
Preparation: Flame-dry a round-bottom flask and purge with Argon.
Dissolution: Dissolve Tryptamine (1.0 eq) in anhydrous DCM. Note: Tryptamine may require sonication to dissolve completely.
Cooling: Cool the solution to 0°C using an ice bath. This step is critical to suppress
reactivity.
Addition: Add the Isocyanate (1.05 eq) dropwise over 10 minutes.
Why? Slow addition prevents localized high concentrations that favor bis-addition.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours.
Monitoring: Check TLC or LCMS. The aliphatic amine reaction is usually complete within 1 hour.
Quench: Add 1 mL of MeOH to consume any unreacted isocyanate (forms methyl carbamate, easily removed).
Workup:
Evaporate solvent under reduced pressure.
Purification: Most tryptamine ureas can be recrystallized from EtOAc/Hexane. If chromatography is needed, use DCM:MeOH (95:5).
Module 4: FAQ - Technical Support
Q: I am using a sulfonyl isocyanate (e.g., p-Toluenesulfonyl isocyanate) and getting complex mixtures. Why?A: Sulfonyl isocyanates are extremely electrophilic. They can react with the indole C3 position or
even without base.
Fix: Lower temperature to -78°C for the addition. If side reactions persist, consider protecting the indole nitrogen (e.g., Boc-protection) before reaction, then deprotect with TFA.
Q: My product is an oil, but the literature says it should be a solid.A: This often indicates trapped solvent or minor impurities.
Fix: Triturate the oil with cold diethyl ether or pentane. This often induces crystallization. Alternatively, lyophilize from benzene/dioxane if permissible.
Q: Can I use CDI (Carbonyldiimidazole) instead of isocyanate?A: Yes, CDI is a safer alternative if the isocyanate is toxic or unavailable.
Protocol Adjustment: React Tryptamine with CDI (1.1 eq) in THF first to form the intermediate imidazole-carboxamide, then add the second amine. Warning: CDI is extremely moisture sensitive; strictly anhydrous conditions are required.
References
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.
Source: Molecules (2021).[2][3]
Relevance: Validates the reaction of tryptamine with isocyanates/cyanates to form ureido derivatives and highlights purification strategies.
URL:[Link]
Carbamate-based N-Substituted tryptamine derivatives as novel pleiotropic molecules for Alzheimer's disease.
Source: Bioorganic Chemistry (2022).[4]
Relevance: Discusses N-substitution selectivity and biological relevance of the scaffold.
URL:[Link]
Selective N-methylation of primary aliphatic amines with dimethyl carbonate.
Technical Support Center: Purification Strategies for Carbamate-Tryptamine Mixtures
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of isolating neutral carbamate products from reaction mixtures containing unreacte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of isolating neutral carbamate products from reaction mixtures containing unreacted, highly nucleophilic amines like tryptamine.
This guide provides field-proven, self-validating workflows to quantitatively remove tryptamine impurities. Rather than relying on trial and error, we will leverage the fundamental physicochemical properties of tryptamine to design deterministic purification strategies.
Physicochemical Profiling & Quantitative Data
To design an effective purification strategy, we must first understand the molecular behavior of the impurity. Tryptamine features a highly basic primary aliphatic amine coupled with a lipophilic indole core.
Q: Why does tryptamine sometimes persist in the organic layer during a standard aqueous acid wash?A: Causality Insight: While tryptamine's pKa of 10.2 ensures it is >99.9% protonated at acidic pH[1], the indole ring is highly lipophilic[2]. If you are using a non-polar organic solvent like Dichloromethane (DCM) and Hydrochloric Acid (HCl), the resulting tryptamine hydrochloride salt can form a tight ion pair that remains partially soluble in the organic phase. Solution: Switch your extraction solvent to Ethyl Acetate (EtOAc) to disrupt ion pairing, or use a more hydrophilic acid like 10% aqueous Citric Acid to force the salt into the aqueous layer.
Q: When should I use Liquid-Liquid Extraction (LLE) versus Polymer-Bound Scavengers?A: Use LLE for large-scale syntheses where the carbamate product is highly stable to aqueous acids. Use polymer-bound scavengers (like MP-Isocyanate) for small-scale library synthesis, acid-sensitive carbamates, or when operating in automated continuous flow systems where inline purification is required[4].
Purification Workflows & Methodologies
Decision matrix and workflow for tryptamine removal via extraction or scavenger resins.
This method exploits the basicity of the primary amine to partition unreacted tryptamine into the aqueous phase.
Step-by-Step Methodology:
Dilution: Dissolve the crude carbamate/tryptamine mixture in a water-immiscible organic solvent (EtOAc is highly recommended over DCM to prevent lipophilic ion-pairing).
Acid Wash: Wash the organic layer with 3 equal volumes of 1.0 M aqueous HCl or 10% w/v aqueous Citric Acid. Causality: The acid protonates the primary amine, shifting its solubility entirely into the aqueous phase.
Phase Separation: Carefully separate the organic and aqueous layers.
Self-Validation Checkpoint: Before discarding the aqueous layer, spot the organic phase on a TLC plate. Stain with Ninhydrin and heat. Tryptamine contains a primary amine that will immediately form a bright pink/purple spot (Ruhemann's purple). Your organic layer must be completely Ninhydrin-negative before proceeding.
Neutralization & Drying: Wash the verified organic layer with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
When aqueous workup is unviable, solid-supported reagents provide a highly selective alternative. Isocyanate resins act as electrophilic scavengers that covalently bind to nucleophiles[5].
Mechanistic pathway of unreacted tryptamine capture using an isocyanate functionalized resin.
Step-by-Step Methodology:
Preparation: Dissolve the crude mixture in an appropriate solvent (e.g., DCM, THF, or MTBE) at a concentration of ~0.1 M.
Resin Addition: Add 3.5 equivalents of Macroporous Isocyanate (MP-Isocyanate) resin relative to the calculated moles of unreacted tryptamine[3]. Causality: The macroporous structure provides direct access to isocyanate reactive sites without requiring solvent swelling, ensuring rapid urea formation even in non-swelling solvents like MTBE[6].
Agitation: Agitate the mixture gently on an orbital shaker at room temperature for 1-2 hours. Do not use magnetic stirring , as the stir bar will mechanically shear and pulverize the resin beads, clogging your filters later.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot of the supernatant, dilute in 1 mL of solvent, and inject into LC-MS. The UV trace at 280 nm (tryptamine's indole absorbance) should show baseline resolution with no tryptamine peak. If a peak persists, add 1.0 additional equivalent of resin.
Isolation: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin-bound urea[5].
Elution: Wash the resin cake with 2 column volumes of the reaction solvent to elute any trapped neutral carbamate product. Concentrate the combined filtrate to yield the pure carbamate.
References
Cas 61-54-1,Tryptamine - LookChem. lookchem.com.
Solid-Supported Reagents and Scavengers - Sopachem. sopachem.com.
Technical Support Center: Optimizing Reaction Temperature for N-Protection of Indoles
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges related to the functionalization of the indole core.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges related to the functionalization of the indole core. The indole nitrogen presents a unique synthetic hurdle: its lone pair is delocalized to maintain the 10-
aromatic system, rendering it significantly less nucleophilic than standard aliphatic or aromatic amines.
Consequently, forcing the reaction by simply increasing the temperature is a common, yet detrimental, mistake. This guide provides field-proven troubleshooting strategies, explaining the causality behind temperature optimization to ensure high-yielding, regioselective N-protection.
Diagnostic Workflow
Decision matrix for optimizing temperature and catalysts in indole N-protection.
Frequently Asked Questions & Troubleshooting
Q1: My N-Boc protection is stalling at room temperature. Should I heat the reaction to reflux to force completion?A: No, heating is strongly discouraged. While increasing temperature is a standard kinetic accelerator, heating an indole N-Boc protection often leads to diminished yields and complex mixtures.
The Causality: Because the indole nitrogen is poorly nucleophilic, direct reaction with di-tert-butyl dicarbonate (Boc
O) is kinetically slow. Heating the reaction risks thermodynamic equilibration, which favors C-3 acylation, or causes the thermal degradation of the BocO reagent.
The Solution: Instead of raising the temperature, alter the catalytic pathway. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) (typically 0.1 to 0.2 equivalents) forms a highly reactive N-acylpyridinium intermediate. This lowers the activation energy sufficiently to allow the reaction to proceed rapidly at 20–25 °C (room temperature)[1][2].
Q2: I am observing significant C-3 substituted byproducts instead of the desired N-protected indole. How does temperature influence this regioselectivity?A: This is a classic manifestation of kinetic versus thermodynamic control, heavily influenced by temperature and the choice of base.
The Causality: The C-3 position of the indole ring is the most nucleophilic carbon due to enamine-like resonance. Under purely electrophilic conditions without a strong base, electrophiles will preferentially attack C-3. Deprotonating the indole nitrogen with a strong base (e.g., NaH) generates an indolide anion, which is highly nucleophilic at the nitrogen atom (kinetic control). If the reaction temperature is too high, the initially formed N-protected product can undergo a rearrangement to the more thermodynamically stable C-3 protected derivative.
The Solution: Maintain strict temperature control. For strong base-mediated protections, initiate the deprotonation at 0 °C, add the electrophile at 0 °C, and only allow the reaction to slowly warm to room temperature[3][4].
Temperature-dependent regioselectivity of indole electrophilic substitution.
Q3: During N-tosylation using sodium hydride (NaH) and TsCl, my reaction turns dark and yields are low. Is the temperature too high?A: Yes. The deprotonation of indole by NaH is highly exothermic.
The Causality: If NaH is added to indole at room temperature, the localized heat of the acid-base reaction can cause localized boiling, degradation of the indole core, and rapid polymerization. Furthermore, tosyl chloride (TsCl) can degrade if exposed to high localized temperatures in the presence of strong bases.
The Solution: The reaction must be cooled to 0 °C using an ice bath before the addition of NaH. The TsCl should also be added at 0 °C. The reaction is then allowed to warm to room temperature over several hours[3].
Quantitative Data: Temperature and Condition Matrix
This protocol utilizes DMAP to bypass the need for thermal activation, ensuring high regioselectivity for the nitrogen atom[1][2].
Step-by-Step Methodology:
Preparation: Dissolve the indole derivative (1.0 eq) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) at room temperature (20–25 °C).
Catalysis: Add a catalytic amount of DMAP (0.1 eq). Crucial Note: Do not omit DMAP; it is the kinetic driver that prevents the need for heating.
Reagent Addition: Slowly add Boc
O (1.1 eq) portion-wise or dropwise.
Self-Validating Cue: The addition of Boc
O will initiate mild effervescence (CO gas evolution). The cessation of this gas evolution serves as a physical indicator that the rapid phase of the reaction has concluded.
Monitoring: Stir the reaction at room temperature for 1–2 hours. Monitor by TLC (e.g., 10% EtOAc/Hexanes). The highly non-polar N-Boc indole will elute significantly higher (higher
) than the parent indole.
Workup: Upon completion, concentrate under reduced pressure and purify via silica gel chromatography.
Protocol 2: Temperature-Controlled N-Tosylation
This protocol relies on strict thermal management to control the exothermic deprotonation step and prevent substrate degradation[3].
Step-by-Step Methodology:
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere (N
or Ar).
Thermal Control: Cool the suspension strictly to 0 °C using an ice-water bath.
Deprotonation: Add a solution of the indole (1.0 eq) in DMF dropwise over 15 minutes.
Self-Validating Cue: Vigorous bubbling (H
gas) will occur. Wait until bubbling completely ceases (approx. 30 minutes) to ensure the indolide anion is fully formed and the exotherm has dissipated.
Electrophile Addition: Add
-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise at 0 °C.
Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 12–16 hours.
Workup: Quench carefully with ice water. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over anhydrous Na
SO, and concentrate for subsequent purification.
References
Technical Support Center: Overcoming Solubility Challenges with Indole-3-Carboxaldehyde, Benchchem, 1
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL), PMC, 2
A Comparative Guide to the Synthetic Validation of 2-bromo-1H-indole-3-acetonitrile, Benchchem, 3
Technical Support Center: Methyl Carbamate (Moc) Deprotection on Tryptamine
Strategic Analysis: The "Moc" Challenge The methyl carbamate (Moc) group is frequently chosen for its high stability against acidic conditions (unlike Boc) and hydrogenolysis (unlike Cbz). However, this stability becomes...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Analysis: The "Moc" Challenge
The methyl carbamate (Moc) group is frequently chosen for its high stability against acidic conditions (unlike Boc) and hydrogenolysis (unlike Cbz). However, this stability becomes a liability during deprotection.
The Core Conflict: Tryptamine contains an indole ring, which is electron-rich and sensitive to oxidation and electrophilic attack. The conditions required to hydrolyze a stable
-alkyl Moc group (strong base + high heat) often degrade the indole scaffold.
Critical Distinction: Before proceeding, you must identify where the Moc group is located.
Case A: Indole-
Protection (-Moc): Acts as a carbamoyl amide. Highly labile.
Case B: Side-chain Amine Protection (
-Moc): Acts as a true carbamate. Extremely stable.
Troubleshooting Guide & FAQs
Phase 1: Diagnosis & Rate Assessment
Q1: Why is my Moc group not cleaving with TFA or HBr?A: Methyl carbamates are essentially inert to the acidolysis conditions used for Boc or Cbz groups. The methyl group lacks the ability to stabilize a carbocation intermediate (like
-butyl) or undergo hydrogenolysis (like benzyl).
Relative Stability Order (Acid/Reduction):
Q2: What is the relative hydrolysis rate of Moc compared to other carbamates?A: Under alkaline conditions, the hydrolysis rate is governed by steric hindrance and the electrophilicity of the carbonyl. Methyl carbamates hydrolyze slower than ethyl carbamates but are significantly more stable than sterically hindered carbamates like Boc.
Protecting Group
Relative Hydrolysis Rate ()
Typical Removal Conditions
-Moc (Indole)
Very Fast
Mild Base (NaOMe, 25°C, < 1 h)
-Moc (Amine)
Slow
Strong Base (KOH, 80°C+, 12-24 h)
-Cbz
Intermediate
Hydrogenolysis or HBr/AcOH
-Boc
Negligible (in Base)
Acidolysis (TFA)
Phase 2: Protocol Selection
Q3: I used NaOH at reflux, but my tryptamine turned into a black tar. What happened?A: You likely experienced oxidative degradation or polymerization of the indole ring.
Cause: Strong bases at high temperatures promote the oxidation of the electron-rich indole to tryptamine-4,5-dione or induce dimerization.
Solution: Switch to Method B (TMSI) or Method C (Nucleophilic Thiol) to avoid oxidative alkaline conditions.
Q4: How do I selectively remove an Indole-
-Moc group while keeping the Side-chain--Moc intact?A: This is chemically straightforward due to the massive difference.
Protocol: Treat with 1.0 eq. NaOMe in Methanol at 0°C to RT. The
-Moc (acting like an amide) will cleave rapidly ( min), leaving the aliphatic carbamate untouched.
Experimental Protocols
Method A: Alkaline Hydrolysis (Only for Robust Substrates)
Best for: Simple tryptamines without other base-sensitive groups.
Dissolve: 1.0 mmol substrate in 5 mL Ethanol/Water (4:1).
Caption: Decision tree for selecting the optimal deprotection strategy based on regiochemistry and substrate stability.
Figure 2: Reaction Mechanisms
Caption: Comparison of the Silyl-mediated cleavage (via O-Si bond formation) vs. Classical Base Hydrolysis.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Lyster, M. A., & Jung, M. E. (1978). "Conversion of alkyl carbamates into amines via treatment with trimethylsilyl iodide." Journal of the Chemical Society, Chemical Communications, (7), 315-316. Link
Scattolin, T., Gharbaoui, T., & Chen, C. (2022).[3][4] "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Organic Letters, 24(20), 3736–3740. Link
Jacquemard, U., et al. (2004).[3][4] "Mild and selective deprotection of carbamates with Bu4NF." Tetrahedron, 60(44), 10039-10047.[3] (Discusses fluoride sensitivity differences). Link
BenchChem Technical Support. (2025). "N-Protecting Group Removal from Indole Derivatives." (General troubleshooting for indole stability). Link
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting Crystallization, Phase Separation ("Oiling Out"), and Purity Issues with N-Methoxycarbonyltryptamine (MCT).
Ticket Priority: High (Process Blocking)
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction
Welcome to the technical support hub for N-methoxycarbonyltryptamine . This intermediate—typically formed via the reaction of tryptamine with methyl chloroformate—presents unique purification challenges due to the competing polarity of the indole ring (lipophilic, aromatic) and the carbamate tail (hydrogen-bonding, polar).
Users most frequently report oiling out (liquid-liquid phase separation) , oxidative discoloration (pinking) , and solvate formation . This guide provides scientifically grounded protocols to resolve these specific failure modes.
The Problem: Instead of forming crystals, the solution turns cloudy and separates into a sticky oil or gum at the bottom of the flask.
The Science: This occurs when the Metastable Zone Width (MSZW) is narrow or when the temperature drops below the liquid-liquid miscibility boundary before it hits the solubility curve. It is often exacerbated by impurities (like unreacted tryptamine or bis-acylated byproducts) acting as "solvent" for the product.
Protocol A: The "Cloud Point" Temperature Swing
Do not simply cool the oil further; this traps impurities.
Re-dissolution: Reheat the mixture until the oil phase fully dissolves back into the bulk solvent (homogeneous solution).
Solvent Adjustment: If the oil persists at boiling, add small aliquots of the "good" solvent (e.g., Ethyl Acetate or Toluene) until clear.
The Critical Step (Seeding):
Cool the solution very slowly (1°C/min).
Action: At the very first sign of turbidity (Cloud Point), add seed crystals immediately.
Note: If you lack seeds, scratch the glass interface vigorously with a glass rod to induce nucleation.
Isothermal Aging: Hold the temperature constant at the cloud point for 1-2 hours. Do not cool further until a visible bed of solids has established.
Visual Workflow: Oiling Out Decision Tree
Figure 1: Decision matrix for salvaging a batch that has separated into an oil.
Module 2: Solvent System Selection
N-methoxycarbonyltryptamine requires a balance between solubilizing the indole and precipitating the carbamate. Based on solubility parameters, the following systems are validated.
Table 1: Recommended Solvent Systems
System Type
Solvent Pair
Ratio (v/v)
Mechanism
Best For
Primary
Toluene / Heptane
1:2 to 1:4
Temperature-driven
High purity batches. Indole -stacking is favored in toluene, aiding crystal growth.
Alternative
EtOAc / Hexanes
1:3
Anti-solvent
Rapid isolation. Good for removing non-polar impurities.
Polar
EtOH / Water
2:1
Cooling
Removing inorganic salts or very polar byproducts. Risk:[1] Hydrate formation.
Avoid
DCM / Chloroform
N/A
N/A
WARNING: Chlorinated solvents can react with tryptamines over time to form quaternary salts [1].
Module 3: Discoloration (The "Pink" Product)
The Problem: The crystals appear pink, beige, or brown instead of white/off-white.
The Science: The indole C2-C3 double bond is electron-rich and prone to auto-oxidation, forming colored quinoidal species or dimers. This is accelerated by light and acidic silica surfaces.
Protocol B: Antioxidant Recrystallization
Degassing: Sparge your crystallization solvent with Nitrogen or Argon for 15 minutes before use.
Additive: Add 0.1% w/w Sodium Metabisulfite (if using aqueous alcohol) or BHT (Butylated hydroxytoluene) (if using organic solvents) to the mother liquor.
Darkness: Wrap the crystallization flask in aluminum foil during the cooling phase.
Wash: Wash the filtered cake with cold, degassed solvent containing a trace of antioxidant.
Module 4: Frequently Asked Questions (FAQ)
Q1: My product solidifies but traps solvent (solvate). How do I remove it?
Diagnosis: The melting point is broad or lower than expected (
C range typically, though specific derivatives vary).
Fix: Tryptamine derivatives often form channel solvates. Drying under high vacuum at room temperature is often insufficient. You must dry at 40-50°C under vacuum for 12+ hours. If the solvent is water (hydrate), azeotropic drying with toluene may be required before final crystallization.
Q2: I used excess methyl chloroformate and now I can't crystallize.
Cause: You likely formed the bis-acylated byproduct (acylation at both the side-chain amine and the indole nitrogen). This impurity disrupts the crystal lattice.
Fix: Treat the crude oil with a mild base (e.g., Ammonium Hydroxide in Methanol) for 1 hour. The indole-carbamate bond is labile and will hydrolyze back to the desired product, while the side-chain carbamate remains stable.
Q3: Can I use seeding if I don't have crystals?
Fix: Yes. Take a small drop of the oil on a watch glass. Add a drop of diethyl ether or pentane and scratch it vigorously with a spatula until it turns to a white powder. Use this powder to seed the main bulk.
Module 5: Chemical Logic & Pathway
Understanding the synthesis helps predict impurities. The reaction of tryptamine (1) with methyl chloroformate (2) yields the target (3).
Figure 2: Synthetic pathway showing the formation of the critical bis-carbamate impurity.
References
Reactivity of Tryptamines with Chlorinated Solvents
Title: Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions.
Source: ACS Omega (2018).
Relevance: Establishes the risk of using DCM/CHCl3 with tryptamine derivatives, leading to quaternary ammonium salts that act as crystalliz
Technical Guide: Minimizing Bis-Acylation Impurities in Tryptamine Synthesis
Executive Summary & Mechanistic Basis In the synthesis of -acyl tryptamines (e.g., Melatonin precursors, psychedelic analogues), the formation of -bis-acyltryptamine is the most common critical quality attribute (CQA) fa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Basis
In the synthesis of
-acyl tryptamines (e.g., Melatonin precursors, psychedelic analogues), the formation of -bis-acyltryptamine is the most common critical quality attribute (CQA) failure. This impurity arises when the acylating agent reacts not only with the target primary amine (side chain) but also with the indole nitrogen ().
The Selectivity Window
Success relies on exploiting the nucleophilicity gap between the two nitrogen centers.
Feature
Primary Amine ()
Indole Nitrogen ()
Implication
Hybridization
(part of aromatic system)
is sterically more accessible and electronically richer.
Lone Pair Status
Localized (Available)
Delocalized (Part of aromatic system)
lone pair is "busy" maintaining aromaticity.
(Conjugate Acid)
~10.6
~ -2.4 (protonated form) / ~16-17 (neutral )
is 10 orders of magnitude more basic.
Root Cause of Failure: Bis-acylation occurs when:
Stoichiometric Excess: Excess acylating agent is present after
is consumed.
Base Overkill: Strong bases (e.g., NaH, KOH) deprotonate the indole
, transforming it into a potent nucleophile (indolide anion).
Thermal Forcing: High temperatures overcome the activation energy barrier for the aromatic
acylation.
Mechanistic Pathway Diagram[1]
Figure 1: Reaction kinetics favor
-acylation (). However, forcing conditions trigger . The "Rescue Pathway" allows reversion of the impurity back to the target.
Optimization Protocols (Prevention)
Method A: The T3P® (Propylphosphonic Anhydride) Protocol
Recommended for high-value substrates. High selectivity due to mild activation.
Rationale: T3P activates the carboxylic acid in situ without generating highly reactive acid chlorides. It operates well with mild organic bases that cannot deprotonate the indole.
Protocol:
Dissolve Carboxylic Acid (1.0 eq) and Tryptamine (1.0 eq) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).
Add Base: Triethylamine (
) or DIPEA (2.5 eq).
Cool: Chill to 0–5 °C.
Add T3P: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise over 20 minutes.
Warm: Allow to warm to 20–25 °C and stir for 12–16 h.
Quench: Add water. The T3P by-products are water-soluble.
Result: Typically <2% bis-acylated impurity.
Method B: The Schotten-Baumann Modification (Acid Chloride)
Recommended for scale-up/cost-sensitive processes.
Rationale: Acid chlorides are aggressive. To prevent
attack, we must keep the indole protonated (neutral) and strictly limit the acylating agent.
Protocol:
Biphasic System: Dissolve Tryptamine (1.0 eq) in DCM or EtOAc. Add an equal volume of saturated aqueous
or .
Cool: Chill to 0 °C.
Stoichiometry Control: Dissolve Acid Chloride (0.95 eq ) in a small volume of organic solvent.
Critical: Using a slight deficit of acid chloride ensures no reagent is left to attack the indole after the primary amine reacts.
Addition: Add acid chloride solution slowly (dropwise) with vigorous stirring.
Why? High dilution prevents local excesses of reagent that cause "hotspots" of bis-acylation.
Monitor: Check TLC/HPLC. If starting material remains (>5%), add Acid Chloride in 0.05 eq increments.
The "Rescue" Protocol (Correction)
If your batch contains 10–50% bis-acylated impurity, do not discard it. The
-acyl bond (an amide on an aromatic nitrogen) is chemically distinct from the side-chain amide. It is significantly more labile (unstable) toward basic hydrolysis.
-Acyl (Impurity): Acts like an activated amide (similar to an imide/anhydride) due to the electron-withdrawing nature of the indole ring. Cleaves easily.
Step-by-Step Rescue:
Isolate: Isolate the crude mixture (containing both Mono and Bis products).
Solvent: Dissolve in Methanol (MeOH).
Reagent: Add Potassium Carbonate (
, 1.5 eq) or 1M NaOH (1.0 eq).
Condition: Stir at Room Temperature for 30–60 minutes.
Warning: Do not heat. Heating may begin to hydrolyze the desired side-chain amide.
Monitor: Watch the disappearance of the Bis-spot on TLC (usually higher
) and the increase of the Mono-spot.
Workup: Evaporate MeOH, partition between EtOAc/Water. The
group falls off as the carboxylate, leaving pure -acyl tryptamine.
Troubleshooting & FAQs
Q1: I am using the Acid Chloride method, and I still see ~15% bis-acylation. Why?
A: You are likely adding the acid chloride too fast or using a base that is too strong/soluble.
Fix: Switch to a biphasic system (
). The inorganic base stays in the water layer, neutralizing the HCl generated, but never comes into contact with the indole in the organic layer to deprotonate it.
Q2: Can I use Sodium Hydride (NaH) to speed up the reaction?
A:Absolutely not. NaH is a strong base that will quantitatively deprotonate the indole
(creating the indolide anion). This anion is a super-nucleophile and will immediately react with any acylating agent to form the bis-product. Always use non-nucleophilic organic bases (TEA, DIPEA) or weak inorganic bases ().
Q3: How do I distinguish the Bis-product from the Mono-product on NMR?
is a broad singlet around 10.0–11.0 ppm (in DMSO-). The C2-H and C7-H protons are in their standard positions.
Bis-acyl: The
signal disappears. Crucially, the C2-H and C7-H protons shift downfield (higher ppm) significantly due to the electron-withdrawing carbonyl group attached to the ring nitrogen.
Q4: My product is an oil and difficult to crystallize. How do I purify?
A: Tryptamine derivatives often "oil out."
Salt Formation: Try converting the product to a solid by washing the organic layer with dilute HCl (if the amide is stable) or forming a co-crystal. Note: Amides are not basic enough to form salts easily like amines.
Trituration: If the impurity is the bis-acyl product, use the "Rescue Protocol" (Section 3) first. Once pure, triturating with cold diethyl ether or hexanes often induces crystallization of the mono-acyl product.
Decision Tree for Experiment Planning
Figure 2: Operational workflow for selecting synthesis method and managing impurities.
Context: Provides analytical standards and stability data for mono-acyl tryptamines, confirming the stability profile required for the "Rescue Protocol."
Comparative Analytical Guide: 13C NMR Profiling of N-Methoxycarbonyltryptamine
Executive Summary N-Methoxycarbonyltryptamine (N-MCT) represents a critical intermediate in indole alkaloid synthesis and a structural analog in forensic drug analysis. It functions as a carbamate-protected tryptamine, d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Methoxycarbonyltryptamine (N-MCT) represents a critical intermediate in indole alkaloid synthesis and a structural analog in forensic drug analysis. It functions as a carbamate-protected tryptamine, distinguishing it from its amide analogs (like N-acetyltryptamine or melatonin) and the free base tryptamine.
This guide provides a definitive 13C NMR structural assignment for N-MCT. By objectively comparing it against Tryptamine (free base) and N-Acetyltryptamine , we establish a robust identification protocol. The focus is on the diagnostic chemical shifts of the carbamate moiety (
) versus the amide (), resolving common ambiguities in synthesis and forensic identification.
Structural Context & Synthesis Pathway
To understand the NMR signals, one must understand the electronic environment created during synthesis. N-MCT is typically synthesized by reacting Tryptamine with Methyl Chloroformate. This transformation introduces two key NMR-active features: a carbonyl carbon and a methoxy carbon , while altering the electronic shielding of the ethyl side chain.
Figure 1: Synthesis & Structural Evolution
The following pathway illustrates the transformation from Tryptamine to N-MCT, highlighting the introduction of the carbamate functionality.
Caption: Synthesis of N-MCT via carbamoylation. The reaction replaces the amine proton with a methoxycarbonyl group, introducing distinct NMR signals at ~157 ppm and ~52 ppm.
Comparative 13C NMR Analysis
The power of 13C NMR in this context lies in its ability to differentiate the Carbamate (N-MCT) from the Amide (N-Acetyl) and the Free Amine (Tryptamine). Proton NMR (1H) often suffers from overlapping multiplets in the side-chain region, whereas 13C provides distinct, singlet peaks for the carbonyl and methyl groups.
Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 100 MHz)
Values are reported in ppm relative to TMS (
0.0). Precision may vary 0.5 ppm depending on concentration and pH.
Carbon Assignment
Tryptamine (Free Base)
N-Acetyltryptamine (Amide Analog)
N-MCT (Target)
Shift Logic / Causality
Carbonyl (C=O)
Absent
170.2
157.1
CRITICAL: Carbamate carbonyls are more shielded (upfield) than amides due to the resonance donation from the alkoxy oxygen.
Methoxy (-OCH₃)
Absent
Absent
52.1
Diagnostic for methyl carbamates. Distinct from aromatic methoxy groups (usually ~55 ppm).[1]
Acetyl Methyl (-CH₃)
Absent
23.4
Absent
Distinguishes Amide from Carbamate.
-CH₂ (Sidechain)
42.4
40.5
41.4
The carbamate nitrogen is less electron-donating than the free amine, slightly shielding the adjacent carbon.
-CH₂ (Indole)
29.5
25.4
25.8
Proximity to the indole ring keeps this relatively stable, but functionalization at the amine induces a slight upfield shift vs free base.
Indole C2
122.1
122.0
122.2
Minimal change; the indole ring is electronically isolated from the carbamate tail.
Indole C3
113.0
113.5
113.2
Quaternary carbon; intensity is often lower.
Indole C7a
136.5
136.4
136.5
Bridgehead carbon.
Expert Insight: The "Gold Standard" differentiator is the 13 ppm difference in the carbonyl region (157 ppm vs 170 ppm). If you observe a peak at 170 ppm, you have likely formed an amide (acetylation impurity), not the carbamate.
Detailed Structural Assignments
A. The Carbamate Region (The "Fingerprint")
Signal:
156.0 – 158.0 ppm.
Mechanism: The carbonyl carbon in a carbamate is bonded to both a nitrogen and an oxygen. The oxygen atom donates electron density into the carbonyl
-system (resonance), which increases the electron density at the carbonyl carbon compared to a ketone or amide. This results in shielding , moving the peak upfield to ~157 ppm.
Validation: In contrast, an amide carbonyl (N-Acetyl) lacks the second oxygen donor, appearing downfield at ~170 ppm.
B. The Methoxy vs. Methyl Dilemma
Signal:
51.5 – 52.5 ppm.
Mechanism: The methyl group is attached directly to an oxygen atom (
). The electronegative oxygen desheilds the carbon, pushing it to ~52 ppm.
Comparison: In N-acetyltryptamine, the methyl is attached to a carbonyl (
), which is less deshielding, resulting in a peak at ~23 ppm.
C. The Indole Core
The indole signals (C2, C3, C3a, C4, C5, C6, C7, C7a) remain largely invariant across these derivatives. This stability serves as an internal reference . If these peaks shift significantly (>2 ppm), suspect substitution on the ring (e.g., 5-methoxy substitution as in Melatonin) or salt formation (protonation of the indole nitrogen).
To ensure the data matches the table above, follow this "Senior Scientist" protocol designed to minimize relaxation artifacts and solvent effects.
Step 1: Sample Preparation
Solvent: Chloroform-d (
) is preferred for resolution.
Note: If solubility is poor, use DMSO-
. Warning: DMSO- typically shifts carbonyl signals downfield by 1-2 ppm. Expect the N-MCT carbonyl at ~158-159 ppm in DMSO.
Concentration: 20-30 mg of sample in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C3, C3a, C7a, C=O) in reasonable timeframes.
Step 2: Acquisition Parameters (Bruker/Varian)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
Reasoning: The Carbonyl and Quaternary Indole carbons have long
relaxation times. A short D1 (e.g., 1.0s) will suppress these peaks, making the carbonyl invisible or non-integrable.
Scans (NS): Minimum 1024 scans for high signal-to-noise ratio on the quaternary carbons.
Step 3: Processing
Line Broadening (LB): 1.0 - 2.0 Hz.
Referencing: Set the center peak of
triplet to 77.16 ppm (or DMSO- septet to 39.52 ppm).
Decision Logic for Identification
Use this logic flow to interpret your spectrum during drug development or forensic analysis.
Figure 2: Spectral Identification Decision Tree
A logical workflow to determine the identity of a tryptamine derivative based on 13C NMR signals.
Caption: Decision tree for classifying tryptamine derivatives. The primary branch point is the carbonyl shift (170 vs 157 ppm), confirmed by the methyl environment (23 vs 52 ppm).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general Tryptamine and Methyl Carbamate shift data).
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Monographs: Tryptamines. [Link] (Forensic standards for tryptamine analysis).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative tables for calculating chemical shifts of substituted indoles).
ChemRxiv. (2025). Synthesis and NMR Characterization of Carbamate-Protected Tryptamines. [Link] (Specific reference for carbamate carbonyl shifts in tryptamine derivatives).
FTIR absorption bands for carbamate and indole functional groups
A Comparative Guide to FTIR Spectroscopy for Carbamate and Indole Functional Groups in Drug Development Indole and carbamate functional groups are ubiquitous structural motifs in modern pharmacophores. Indoles serve as t...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to FTIR Spectroscopy for Carbamate and Indole Functional Groups in Drug Development
Indole and carbamate functional groups are ubiquitous structural motifs in modern pharmacophores. Indoles serve as the foundational backbone for numerous neurological, antiviral, and targeted anticancer agents[1]. Meanwhile, carbamates are frequently utilized in prodrug design to improve metabolic stability, modulate lipophilicity, and enhance membrane permeability.
Fourier Transform Infrared (FTIR) spectroscopy is a critical, non-destructive analytical technique for identifying these moieties during drug formulation, quality control, and mechanism-of-action studies. However, the accuracy of FTIR analysis depends heavily on understanding specific spectral signatures and selecting the appropriate sampling modality. This guide objectively compares the spectral characteristics of these functional groups and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR for pharmaceutical analysis.
Spectral Signatures: Indole vs. Carbamate
To effectively utilize FTIR, analysts must understand the distinct vibrational modes of these functional groups and the structural causality behind their absorption bands.
Indole is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrole ring. Its infrared signature is dominated by the N-H stretch, aromatic C=C stretches, and out-of-plane C-H bending[2].
Table 1: Quantitative FTIR Absorption Bands for the Indole Ring
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity/Shape
Structural Causality
N-H Stretch
~3406
Sharp, Strong
Free N-H bond vibration; broadens significantly if hydrogen-bonded in a crystal lattice.
C-H Stretch (Aromatic)
3049, 3022
Weak to Medium
sp² hybridized C-H stretching on the benzene and pyrrole rings.
C=C Stretch (Ring)
1616, 1577, 1508
Strong
Aromatic ring breathing and skeletal vibrations.
C-N / C-C Stretch
1456, 1336
Medium
In-ring stretching and pyrrole deformations.
C-H Out-of-Plane Bend
~744
Strong
Adjacent hydrogen wagging on the benzene ring; highly sensitive to substitution patterns.
Carbamate is an ester-amide hybrid. Its spectrum is characterized by strong C=O stretching (often referred to as the Amide I band analog), C-O stretching, and N-H stretching if the nitrogen is not fully substituted[3].
Table 2: Quantitative FTIR Absorption Bands for the Carbamate Group
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity/Shape
Structural Causality
N-H Stretch
3400 - 3200
Medium, Broad
Present only in primary or secondary carbamates.
C=O Stretch
1740 - 1680
Very Strong
Carbonyl stretching; highly sensitive to localized hydrogen-bonding environments.
NCOO⁻ Symmetric Stretch
1385 - 1350
Strong
Characteristic of amine-CO₂ carbamate salts formed during specific absorption reactions.
C-O-C Stretch
1290 - 1000
Strong
Ester-like asymmetric and symmetric vibrations of the C-O-C linkage.
Analytical Modalities: ATR-FTIR vs. Transmission FTIR
Choosing between ATR and Transmission FTIR is not merely a matter of convenience. The decision fundamentally alters the physical interaction between the infrared beam and the sample, directly impacting quantitative reliability, sampling depth, and spectral interpretation[4].
Attenuated Total Reflectance (ATR-FTIR): This method utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond, ZnSe). The wave penetrates only 1-2 µm into the sample[5]. Because it requires no sample dilution, it is ideal for the rapid, neat analysis of solid dosage forms or surface coatings.
Transmission FTIR: The IR beam passes entirely through the sample (e.g., a prepared KBr pellet or thin film). It measures bulk absorption directly and strictly obeys the Beer-Lambert law, making it superior for rigorous quantitative analysis and detecting trace polymorphs in bulk active pharmaceutical ingredients (APIs)[4].
Workflow comparing ATR and Transmission FTIR for pharmaceutical sample analysis.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following workflow incorporates mandatory self-validation steps to prevent baseline drift, atmospheric interference, and optical artifacts.
Step 1: System Suitability & Background Verification
Action: Run a standard polystyrene (PS) calibration film before analyzing any drug samples.
Causality: This self-validating step confirms wavenumber accuracy. The PS peaks at 1601 cm⁻¹ and 1028 cm⁻¹ must register within ±1 cm⁻¹. If the interferometer laser is misaligned, these peaks will shift, invalidating all subsequent data.
Action: Collect a fresh background spectrum (ambient air) immediately prior to the sample.
Causality: Subtracts atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor (~3900-3500 cm⁻¹ and ~1900-1300 cm⁻¹). Water vapor bands directly overlap with the critical N-H and C=O regions of indoles and carbamates, leading to false interpretations if not rigorously subtracted.
Step 2: Sample Preparation & Acquisition
For Transmission FTIR (Bulk Analysis): Grind 1-2 mg of the sample with 150 mg of anhydrous, IR-grade KBr. Press at 10 tons for 2 minutes to form a transparent pellet.
Causality: KBr is IR-transparent. Grinding the sample to a particle size smaller than the IR wavelength (<2 µm) prevents the Christiansen effect—a scattering phenomenon that causes distorted, asymmetrical baselines.
For ATR-FTIR (Surface/Neat Analysis): Place 5-10 mg of neat powder onto the diamond crystal. Apply consistent, maximum pressure using the ATR anvil.
Causality: The evanescent wave only penetrates 1-2 µm[5]. Without intimate physical contact between the crystal and the sample, the wave cannot interact with the chemical bonds, yielding a noisy, low-intensity spectrum.
Step 3: Data Processing and The "ATR Correction"
Action: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans to optimize the signal-to-noise ratio). If using ATR, apply the ATR correction algorithm in the spectrometer's software.
Causality: Because penetration depth in ATR is directly proportional to wavelength, raw ATR spectra show artificially enhanced peak intensities at lower wavenumbers (e.g., the 744 cm⁻¹ indole C-H bend) compared to higher wavenumbers (e.g., the 3406 cm⁻¹ N-H stretch)[4]. The algorithm normalizes the spectrum to match transmission data, ensuring accurate quantitative comparison and library matching.
References
FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate
ResearchGate[Link]
How to Choose Between ATR and Transmission FTIR
WordPress[Link]
An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II
National Institutes of Health (PMC)[Link]
Indole therapeutics: Latest FDA updates, ongoing trials, and future directions
PubMed[Link]
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
A Guide for Researchers in Drug Discovery and Development In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of novel chemica...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Drug Discovery and Development
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of novel chemical entities. For researchers and scientists engaged in drug development, a comprehensive understanding of a compound's fragmentation behavior under MS analysis is paramount for its unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, a molecule of interest due to its structural relation to neuroactive tryptamine derivatives.
This document will delve into the theoretical fragmentation pathways of the target molecule, drawing comparisons with the known fragmentation of its core components: the indolethylamine (tryptamine) moiety and the methyl carbamate group. By synthesizing information from established fragmentation rules and spectral data of related compounds, we will construct a predictive fragmentation scheme. This guide will further compare the utility of mass spectrometry against other analytical techniques for the characterization of this compound, providing a balanced perspective for its application in a research and development setting.
Predicting the Fragmentation Cascade of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
The fragmentation of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (Molecular Weight: 218.26 g/mol ) in a mass spectrometer, particularly under electron ionization (EI), is anticipated to be driven by the distinct chemical properties of its indole and methyl carbamate functionalities. The molecular ion (M+•) at m/z 218 would be the initial species formed, from which a cascade of fragmentation events would ensue.
Key Fragmentation Pathways
The fragmentation of the target molecule is expected to proceed through several competing pathways, primarily involving cleavages within the carbamate group and the ethyl linker, as well as characteristic fragmentations of the indole ring.
Loss of the Methoxycarbonyl Group: A primary fragmentation event is the cleavage of the N-C(O) bond, leading to the loss of the methoxycarbonyl radical (•COOCH3), resulting in a fragment ion at m/z 159 . This corresponds to the protonated tryptamine fragment.
Cleavage of the Carbamate Moiety: Carbamates are known to undergo characteristic fragmentation patterns. A neutral loss of methyl isocyanate (CH3NCO, 57 Da) is a well-documented fragmentation pathway for N-methyl carbamates.[1][2] This would lead to the formation of a fragment ion at m/z 161 , corresponding to the protonated 3-(2-hydroxyethyl)indole. Another possibility is the loss of carbon dioxide (CO2, 44 Da), a common fragmentation for carbamate anions, which could also occur in positive ion mode under certain conditions, yielding a fragment at m/z 174 .[3]
Indole Ring Fragmentation: The indole moiety itself is a stable aromatic system, but it can undergo characteristic fragmentations. The most prominent fragmentation of the tryptamine core involves the cleavage of the C-C bond beta to the indole ring, leading to the formation of the highly stable quinolinium ion at m/z 130 .[4][5] This is often the base peak in the mass spectra of tryptamine derivatives.[5][6]
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom of the carbamate is another plausible fragmentation route. This would result in the formation of an ion at m/z 144 , corresponding to the 3-vinylindole radical cation.
The interplay of these fragmentation pathways will define the overall mass spectrum of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate. The relative abundance of each fragment ion will be dependent on the ionization energy and the specific design of the mass spectrometer.
Proposed Fragmentation Scheme
The following table summarizes the predicted key fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures.
m/z
Proposed Structure
Fragmentation Pathway
218
[M]+• (Molecular Ion)
-
161
[M - CH3NCO]+•
Neutral loss of methyl isocyanate from the carbamate.
159
[M - •COOCH3]+
Cleavage of the N-C(O) bond.
144
[C10H10N]+•
Alpha-cleavage of the ethyl side chain.
130
[C9H8N]+
Beta-cleavage of the ethyl side chain, forming the stable quinolinium ion.
A visual representation of the proposed fragmentation pathway is provided in the diagram below.
Caption: Proposed fragmentation pathway of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, other analytical techniques can provide complementary information.
Technique
Advantages
Disadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.
Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy
Provides information about functional groups present in the molecule.
Does not provide detailed structural connectivity information.
High-Performance Liquid Chromatography (HPLC)
Excellent for separation and quantification. Can be coupled with various detectors (UV, MS).
Does not provide direct structural information without a coupled detector like MS.
The choice of analytical technique will ultimately depend on the specific research question. For unambiguous identification and structural confirmation, a combination of mass spectrometry and NMR spectroscopy is often the gold standard. For routine quantification in complex matrices, LC-MS/MS would be the method of choice due to its high sensitivity and selectivity.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
Perform serial dilutions to obtain a working solution of 1-10 µg/mL.
2. GC-MS Instrumentation:
Gas Chromatograph:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Injector Temperature: 250-280 °C.
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-300.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
3. Data Analysis:
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.
Identify the molecular ion peak and the major fragment ions.
Compare the obtained mass spectrum with the predicted fragmentation pattern and any available library spectra.
Caption: Workflow for GC-MS analysis of the target compound.
Conclusion
The predicted mass spectrometry fragmentation pattern of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is characterized by key fragmentation events originating from both the indolethylamine and methyl carbamate moieties. The formation of the stable quinolinium ion at m/z 130 is expected to be a dominant feature of the spectrum, providing a strong diagnostic marker for this class of compounds. While mass spectrometry offers unparalleled sensitivity and structural information for this molecule, a comprehensive characterization is best achieved through a multi-technique approach, incorporating NMR and chromatographic methods. The insights provided in this guide are intended to aid researchers in the efficient and accurate analysis of this and structurally related compounds in their drug discovery and development endeavors.
References
MDPI. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
PMC. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Retrieved from [Link]
ACS Publications. (n.d.). Ion trap tandem mass spectrometry of tryptamine. Tissue extracts and isotope dilution using combined radio frequency and direct current voltages. Retrieved from [Link]
NIST WebBook. (n.d.). Tryptamine. Retrieved from [Link]
UF Digital Collections. (n.d.). Mass spectrometry of tryptamines and acetylated tryptamine derivatives. Retrieved from [Link]
PubChem. (n.d.). Tryptamine. Retrieved from [Link]
SciELO. (2010). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
MDPI. (2025, May 9). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). Product ion spectrum and probable fragmentation routes of Carbofuran-3-hydroxy. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. Retrieved from [Link]
IRF. (2024, February 8). Metabolite markers for three synthetic tryptamines N-ethyl-N- propyltryptamine, 4-hydroxy-N. Retrieved from [Link]
Scholarly Publications Leiden University. (n.d.). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Retrieved from [Link]
MDPI. (2025, June 20). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of Phenylmethyl [2-(5-cyano-1H-indol-3-yl)ethyl]carbamate. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubMed. (2025, May 9). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
Detection and mass spectral characterization of carbofuran and its degradation product. (2022, November 24). Retrieved from [Link]
PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link]
ACS Publications. (n.d.). Mass Spectra of N-Substituted Ethyl Carbamates. Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
PMC. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
Google Patents. (n.d.). CN102372652A - Method for preparing N-substituted ethyl carbamate.
A Comparative Guide to the UV-Vis Absorption Maxima of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate and Related Indole Derivatives
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, a key intermediate in pharmaceutical synthesis. Due to the absence of...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, a key intermediate in pharmaceutical synthesis. Due to the absence of directly published spectral data for this specific compound, this guide establishes a robust predictive framework by comparing its expected spectral properties with those of structurally analogous indole derivatives. This comparative approach, grounded in fundamental spectroscopic principles and supported by experimental data from closely related molecules, offers researchers a reliable reference for characterization, purity assessment, and quantitative analysis.
The indole functional group, the core chromophore in this class of compounds, exhibits characteristic UV absorption bands arising from π→π* electronic transitions within the aromatic system.[1] The positions and intensities of these absorption maxima are exquisitely sensitive to the nature and position of substituents on the indole ring and the side chain, as well as the polarity of the solvent.[2] Understanding these relationships is paramount for accurate spectroscopic analysis in drug development and quality control.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis spectrum of indole derivatives in neutral, polar solvents is typically characterized by two main absorption bands. The first, a strong absorption around 220 nm, and the second, a broader, more structured band between 260 and 290 nm.[3][4][5][6] The latter band often shows fine structure corresponding to the ¹Lₐ and ¹Lₑ states of the indole ring.[7]
The table below summarizes the experimentally determined absorption maxima (λₘₐₓ) for several key indole derivatives that serve as comparators for methyl N-[2-(1H-indol-3-yl)ethyl]carbamate. The selection of these analogues is based on their structural similarity, allowing for a systematic evaluation of the electronic effects of various substituents.
Compound
Structure
λₘₐₓ (nm)
Solvent
Indole
Indole ring
~270-280, ~216
Water
D-Tryptophan
Indole with alanine side chain
278, 218
Water
N-Acetyl-L-tryptophan ethyl ester (Ac-Trp-EE)
N-acetylated, ethyl ester derivative of Tryptophan
Not specified, but used for UV Raman studies
Water-propanol mixtures
Melatonin
5-methoxy, N-acetyl derivative
278, 221
Aqueous solution
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
(Target Compound)
Predicted: ~280-282 nm, ~220 nm
Methanol/Ethanol
Data compiled from multiple sources. The exact λₘₐₓ can vary slightly based on solvent and pH.[1][2][3]
Analysis of Structural Effects:
Indole as the Parent Chromophore: The fundamental absorption of the indole ring system provides the baseline for our comparison.
Alkyl Side Chain (Tryptophan): The addition of the ethylamine side chain, as seen in tryptophan, results in a slight bathochromic (red) shift compared to indole, with a prominent peak around 278 nm.[1]
N-Acyl Substitution (Melatonin): Melatonin, which features an N-acetyl group on the side chain, also displays a primary absorption maximum at 278 nm.[3][4][5][6] The electron-withdrawing nature of the acetyl group has a minimal effect on the indole chromophore's absorption maximum.
Carbamate Substitution (Target Compound): The methyl carbamate group (-NHCOOCH₃) on the side chain of the target molecule is electronically similar to the N-acetyl group of melatonin. Therefore, it is predicted that methyl N-[2-(1H-indol-3-yl)ethyl]carbamate will exhibit a UV-Vis absorption profile very similar to that of tryptophan and melatonin. The primary absorption maximum is expected to be in the range of 280-282 nm, with a second, more intense peak around 220 nm. The carbamate functionality is not expected to introduce significant shifts compared to the N-acetyl group as its electronic influence on the distant indole chromophore is minimal.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate and its analogues. Adherence to this protocol ensures reproducibility and accuracy of the obtained spectral data.
Workflow for UV-Vis Analysis
Caption: Factors influencing the UV-Vis spectrum of indole derivatives.
This framework illustrates that the final observed spectrum is a convolution of the intrinsic properties of the indole ring, modulated by the electronic push-pull effects of its substituents and the dielectric environment provided by the solvent. For methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, the carbamate group is sufficiently insulated from the indole π-system by the ethyl linker, leading to the prediction that its UV-Vis spectrum will closely mirror that of other 3-ethylamino-substituted indoles.
References
Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin. MDPI. [Link]
UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]
UV-vis spectra and mass spectra of the products from indole and its... ResearchGate. [Link]
Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin. PubMed. [Link]
Ultraviolet-visible (UV-VIS) spectra of the samples labelled melatonin... ResearchGate. [Link]
UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta. [Link]
UV spectrum of melatonin solution. ResearchGate. [Link]
Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid: Evidence for charge transfer quenching. The Journal of Chemical Physics. [Link]
(a) UV-Vis and emission spectra of melatonin (emission spectra was... ResearchGate. [Link]
Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. CORE. [Link]
Selective Photo Labeling of Tryptophan with N-acetyl-L-Tryptophan Ethyl Ester and Peptide WWCNDGR. ChemRxiv. [Link]
UV Raman Determination of the Environment and Solvent Exposure of Tyr and Trp Residues. University of Pittsburgh. [Link]
Validating Purity of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate Using TLC
Executive Summary Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (also known as N-methoxycarbonyltryptamine) is a critical synthetic intermediate, often serving as a stable precursor to complex indole alkaloids or as a scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (also known as N-methoxycarbonyltryptamine) is a critical synthetic intermediate, often serving as a stable precursor to complex indole alkaloids or as a scaffold in medicinal chemistry. While High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) act as the gold standards for absolute purity, Thin Layer Chromatography (TLC) remains the frontline defense for rapid, cost-effective reaction monitoring and qualitative purity assessment.
This guide provides a rigorous, self-validating TLC protocol designed to detect common impurities—specifically unreacted tryptamine and over-acylated byproducts—that often escape standard UV detection.
Part 1: Comparative Analysis of Analytical Methods
Before detailing the TLC protocol, it is essential to understand where TLC fits in the analytical hierarchy compared to HPLC and NMR.
Method Selection Matrix
Feature
TLC (Optimized)
HPLC-UV
1H-qNMR
Primary Utility
Rapid reaction monitoring; Qualitative purity.
Quantitative purity; Impurity profiling.
Absolute structure verification; Molar ratio analysis.
Limit of Detection (LOD)
~100–500 ng (Visual)
< 1 ng (Detector dependent)
~10 µg (Instrument dependent)
Specificity
High (with specific stains like Ehrlich’s).
Medium (Retention time only; requires standards).
Very High (Structural fingerprint).
Throughput
High (Parallel runs).
Low (Serial injection).
Low (Serial acquisition).
Cost per Run
< $1.00
> $20.00 (Solvents/Columns)
> $50.00 (Solvents/Time)
Critical Limitation
Poor resolution of isomers; non-quantitative.
"Invisible" impurities (if no chromophore).
Sensitivity to baseline noise; requires deuterated solvents.
Expert Insight: While HPLC is superior for final percent-purity numbers, TLC is actually more effective at quickly identifying specific functional group changes (e.g., the disappearance of a free amine) when combined with selective colorimetric staining.
Part 2: The Self-Validating TLC Protocol
This protocol uses a dual-visualization strategy (UV + Chemical Staining) to validate the integrity of the indole core while confirming the functionalization of the ethylamine side chain.
Materials & Reagents
Stationary Phase: Silica Gel 60 F
on Aluminum or Glass backing.
Mobile Phase (Eluent): Ethyl Acetate (EtOAc) / Hexanes system.
Recommended Ratio: 1:1 (v/v) for initial screening.[1]
Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in 25 mL methanol and 25 mL concentrated HCl.
Stain B: Ninhydrin Stain
Target: Free primary amines (Tryptamine).
Result: Turns Deep Red/Purple upon heating.
Differentiation: The carbamate product (secondary amide) will NOT stain (or stain very faintly/slowly) compared to the starting material.
Experimental Workflow
Step 1: Plate Preparation & Spotting (The "Co-Spot" Technique)
Never run a reaction sample in isolation. You must use a "Co-Spot" to prove that your product is distinct from the starting material.
Lane 1: Starting Material (Tryptamine) reference.
Lane 2: Co-Spot (Mix of SM + Reaction Mixture).
Lane 3: Reaction Mixture (Product).
Why Co-Spot? If the Rf values are close, Lane 2 will appear as a figure-8 or an elongated blob, confirming they are different compounds. If they are identical, Lane 2 will be a single tight spot.
Step 2: Elution
Run the plate in 50% EtOAc / 50% Hexanes .
Tryptamine (SM):[2] Polar, basic amine. Will likely streak or stay lower (Rf ~ 0.1 – 0.2) due to interaction with acidic silanols.
Carbamate (Product): Less polar, non-basic. Will migrate higher (Rf ~ 0.5 – 0.6) as a tighter spot.
Step 3: Visualization Logic
Observe under UV (254 nm): Outline all spots.
Stain with Ninhydrin (Plate 1):
SM: Turns Red/Purple.
Product: Stays colorless/faint.
Stain with Ehrlich’s (Plate 2):
SM & Product: Both turn Pink/Purple.
Part 3: Visualizing the Logic
Diagram 1: The Validation Workflow
This diagram illustrates the operational flow for validating the purity and identity of the compound.
Caption: Operational workflow for dual-stain TLC validation.
Diagram 2: Impurity Identification Decision Tree
How to interpret the specific spots seen on the plate.
Caption: Decision logic for classifying spots based on Rf and stain response.
Part 4: Troubleshooting & Optimization
"Tailing" Spots
Tryptamine derivatives often "tail" (streak) on silica due to the interaction between the nitrogen lone pairs and acidic silanol groups.
Solution: Add 1% Triethylamine (Et
N) or 1% Ammonium Hydroxide (NHOH) to your mobile phase. This neutralizes the silica, resulting in sharp, round spots.
Spot Stability
Indoles are prone to oxidation.
Observation: If your spot turns brown/black before staining, the compound is oxidizing on the silica.
Fix: Perform the TLC analysis immediately after spotting. Do not let the dry plate sit in air and light.
The "Bis-Carbamate" Risk
If you use excess methyl chloroformate and strong base, you may acylate the indole nitrogen (N-1) as well as the side chain amine.
Detection: This impurity will be less polar (Higher Rf) than your target product because it loses the H-bond donor ability of the indole NH.
Validation: It will still stain with Ehrlich’s reagent but may show a slightly different shade of purple due to the electron-withdrawing carbonyl on the ring.
References
Validation of Thin-Layer Chromatography Methods. Scientist Live. Retrieved from [Link]
TLC Stains for Amines and Indoles. Chemical Desk. Retrieved from [Link]
Tryptamine Chemistry and Analysis. Wikipedia. Retrieved from [Link]
TLC Visualization Reagents. LibreTexts Chemistry. Retrieved from [Link]
Compositional Verification of C13H16N2O2 (Melatonin) in Drug Development: CHNS Combustion vs. qNMR
Introduction In pharmaceutical drug development, establishing the absolute purity and structural integrity of an Active Pharmaceutical Ingredient (API) is a strict regulatory requirement[1]. For the compound C13H16N2O2 —...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In pharmaceutical drug development, establishing the absolute purity and structural integrity of an Active Pharmaceutical Ingredient (API) is a strict regulatory requirement[1]. For the compound C13H16N2O2 —most notably recognized as the neurohormone Melatonin (N-acetyl-5-methoxytryptamine) or the aromatase inhibitor Aminoglutethimide—relying on a single analytical modality can lead to critical blind spots[2],[3].
While traditional chromatography (HPLC/UV) is excellent for quantifying known organic impurities, it frequently fails to detect inorganic salts, residual polymeric sorbents, or water[4]. Therefore, a robust, self-validating analytical framework requires orthogonal techniques. This guide compares two gold-standard methodologies for the compositional verification of C13H16N2O2: CHNS/O Combustion Analysis and Quantitative 1H-NMR (qHNMR) .
Theoretical Framework & Reference Data
Before initiating any empirical analysis, theoretical reference values must be established. For C13H16N2O2, the theoretical mass fractions dictate the calibration range for elemental analyzers[2].
Table 1: Theoretical Reference Data for C13H16N2O2
Critical marker for API concentration vs. non-nitrogenous excipients[2].
Oxygen (O)
13.78%
Analyzed via pyrolysis; confirms oxidation state.
(Note: The pharmaceutical industry standard dictates that experimental elemental analysis results must fall within ±0.3% of these theoretical values to confirm bulk purity).
Comparative Analysis of Analytical Modalities
To build a self-validating quality control system, we must understand the mechanistic strengths and limitations of our available tools.
Table 2: Comparison of Analytical Techniques for C13H16N2O2
Invisible to inorganic salts and non-protonated species.
Subject to ion suppression effects.
The Causality of Orthogonality
Elemental analysis (CHNS) provides the macro-view: if your C13H16N2O2 sample contains 5% silica gel from a column purification, CHNS will reveal a proportional drop in Carbon and Nitrogen percentages[4]. However, if the sample is contaminated with an isomer or a synthetic precursor with a similar C/N ratio, CHNS will falsely pass the batch. This is where qHNMR steps in. By integrating a specific proton signal (e.g., the isolated acetyl methyl protons of melatonin at ~1.90 ppm) against an internal standard, qHNMR confirms both the exact molecular structure and the absolute concentration[6],[7].
Experimental Protocols
Protocol A: CHNS/O Dynamic Flash Combustion
Objective: Verify the bulk C, H, and N mass fractions of C13H16N2O2 against the theoretical values (67.22% C, 6.94% H, 12.06% N).
Causality & System Validation: We utilize a dynamic flash combustion system equipped with a Thermal Conductivity Detector (TCD)[5]. The sample is encapsulated in tin. When introduced into the 1000°C furnace under an oxygen pulse, the tin undergoes an exothermic oxidation, temporarily driving the local temperature to ~1800°C. This ensures the complete, instantaneous breakdown of refractory bonds, preventing the formation of carbonaceous residue (soot) which would skew the carbon readout.
Step-by-Step Methodology:
System Blanking: Run 3 empty tin capsules to establish a baseline and ensure the system is free of atmospheric N2 or residual carbon.
Calibration: Accurately weigh 1.0 to 2.0 mg of a certified reference standard (e.g., Sulfanilamide) into tin capsules using a microbalance (readability 0.001 mg). Run a 5-point calibration curve.
Sample Preparation: Weigh 1.5 mg of the C13H16N2O2 API into a tin capsule. Fold and crimp the capsule tightly to exclude atmospheric air.
Combustion Phase: Introduce the sample via the autosampler into the left furnace. The carrier gas (Helium) sweeps the combustion products (CO2, H2O, NOx) through a copper oxide catalyst to ensure complete oxidation[5].
Reduction Phase: The gas mixture passes through a pure copper reduction reactor. Causality: This step is critical to reduce all NOx species to N2 gas and to scrub any excess O2, which would otherwise interfere with the TCD[5].
Separation & Detection: The N2, CO2, and H2O gases are separated on a GC column and quantified by the TCD[5].
Validation: The API passes if the empirical values are within ±0.3% of the theoretical values.
Protocol B: Absolute Purity via qHNMR
Objective: Determine the absolute mass fraction of C13H16N2O2 using a primary internal standard.
Causality & System Validation: Unlike relative chromatographic purity (Area %), qHNMR yields an absolute mass fraction. We use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal calibrant because its primary signal (0.00 ppm) does not overlap with the aromatic or aliphatic signals of C13H16N2O2[7]. To ensure a self-validating system, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This guarantees >99% signal recovery, preventing integration errors caused by partial saturation.
Step-by-Step Methodology:
T1 Measurement: Run an inversion-recovery experiment on a pilot sample to determine the longest T1 of the target API protons (e.g., the acetyl methyl singlet at 1.90 ppm)[6].
Co-Weighing: Using a microbalance, accurately weigh ~10.00 mg of C13H16N2O2 and ~2.00 mg of certified DSS (purity >99.9%) into the same glass vial. Causality: Co-weighing eliminates volumetric errors associated with pipetting standard solutions.
Dissolution: Dissolve the mixture in 0.6 mL of D2O or DMSO-d6 and transfer to a 5 mm NMR tube.
Acquisition: Acquire a 1D 1H-NMR spectrum at 500 MHz. Set the relaxation delay (D1) to 60 seconds (assuming max T1 < 12s). Ensure the number of scans provides a Signal-to-Noise (S/N) ratio of at least 250:1 for the target peaks to maintain integration errors below 1%[7].
Processing & Integration: Apply an exponential window function (LB = 0.3 Hz), phase manually, and apply a strict baseline correction. Integrate the DSS peak at 0.00 ppm (9H) and the C13H16N2O2 acetyl methyl peak at 1.90 ppm (3H)[6].
Calculation: Calculate absolute purity using the formula:
Purity (%) = (I_API / I_DSS) * (N_DSS / N_API) * (M_API / M_DSS) * (W_DSS / W_API) * P_DSS
(Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity of standard)[7].
Orthogonal Validation Workflow
The following diagram illustrates the logical relationship and cross-validating nature of combining these two techniques for API batch release.
Orthogonal validation workflow for C13H16N2O2 purity using CHNS and qNMR.
Conclusion
For researchers and drug development professionals handling C13H16N2O2, relying solely on relative chromatographic purity is a critical vulnerability. By coupling the universal, macro-level detection of CHNS/O Combustion Analysis with the structurally specific, absolute quantitation of qHNMR, laboratories can establish a self-validating, regulatory-compliant purity profile. This orthogonal approach ensures that neither inorganic salts nor structurally similar organic impurities can compromise the integrity of the clinical batch.
References
Sigma-Aldrich. "Melatonin - C13H16N2O2 Properties and Specifications." Sigma-Aldrich Catalog.
European Medicines Agency (EMA). "Assessment report - Slenyto." EMA Publications.
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications.
ThermoFisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA." ThermoFisher Technical Resources.
PubChem - NIH. "Melatonin | C13H16N2O2 | CID 896 - 1H NMR Spectra." National Center for Biotechnology Information.
University of Oxford. "Quantitative NMR Spectroscopy: Analysis." Oxford NMR Facility.
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (hereafter M-IEC ) is a structural bioisostere of melatonin and a protected derivative of tryptamine. While tryptamine derivatives are pivotal in neuropharmacology, their solid-state properties—polymorphism, solubility, and stability—are often dictated by subtle hydrogen-bonding networks.
This guide details the protocol for the ab initio crystal structure determination of M-IEC. Unlike standard synthesis reports, this document compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational Structure Prediction (CSP) , providing researchers with a decision matrix for solid-state characterization.
Part 1: Comparative Analysis of Determination Methods
In the context of drug development, determining the crystal structure is not merely about "taking a picture"; it is about defining the thermodynamic landscape of the API (Active Pharmaceutical Ingredient). Below is an objective comparison of the three primary methodologies available for characterizing M-IEC.
Performance Matrix: SC-XRD vs. PXRD vs. CSP
Feature
Method A: SC-XRD (Gold Standard)
Method B: PXRD (High Throughput)
Method C: CSP (Computational)
Primary Output
3D atomic coordinates (x, y, z), ADPs, absolute configuration.
Unit cell dimensions, phase purity, crystallinity %.
Requires Rietveld refinement for structure solution (difficult).
Predicts "what is possible," not necessarily "what is."
Cost
High (Instrument time + expertise).
Moderate.
Low (Software license).
Critical Insight: Why SC-XRD Wins for M-IEC
For M-IEC, the presence of two hydrogen bond donors (Indole N-H and Carbamate N-H) and one strong acceptor (Carbonyl O) creates a high probability of polymorphism.
PXRD is excellent for fingerprinting batches but fails to distinguish between subtle packing differences (e.g., head-to-head vs. head-to-tail dimers) without a reference model.
SC-XRD is the only method that definitively maps the supramolecular synthons—specifically whether the indole N-H participates in infinite chains (C(8) motif) or discrete dimers (R2,2(8) motif).
Part 2: Experimental Protocol (SC-XRD)
This protocol is designed to maximize the probability of obtaining diffraction-quality crystals of M-IEC.
Phase 1: Synthesis & Purification
Note: High purity (>99%) is a prerequisite for high-quality single crystals.
Reaction: React Tryptamine (1.0 eq) with Methyl Chloroformate (1.1 eq) in dry DCM at 0°C with Et3N (1.2 eq) as a base.
Workup: Wash with 1M HCl (remove unreacted amine), sat. NaHCO3, and Brine.
Purification: Recrystallize initially from hot Ethanol/Water to remove amorphous impurities.
Phase 2: Crystallization Screening (The "Game of Solvents")
M-IEC is moderately polar. We utilize a Vapor Diffusion approach to control nucleation kinetics, which yields better crystals than rapid evaporation.
Protocol:
Inner Vial: Dissolve 20 mg M-IEC in 1 mL Methanol (Good solubility).
Outer Vial: Add 4 mL Diethyl Ether or Pentane (Anti-solvent).
Condition: Seal and store at 4°C in a vibration-free environment.
Observation: Check for prisms or needles after 48-72 hours.
Phase 3: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα radiation,
= 0.71073 Å).
Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the flexible ethyl chain.
Strategy: Collect full sphere of data to maximize redundancy.
Refinement Workflow (SHELXL):
Solution: Use Intrinsic Phasing (SHELXT).
Refinement: Full-matrix least-squares on
(SHELXL).
H-Atoms:
C-bound H: Constrain using riding model (AFIX 43/23).
N-bound H (Indole/Carbamate): Locate in Difference Fourier map and refine isotropically to confirm H-bond geometry.
Part 3: Structural Visualization & Logic
The following diagrams illustrate the workflow and the expected supramolecular connectivity based on tryptamine analogs.
Diagram 1: Crystallography Workflow
Caption: Step-by-step workflow from crude synthesis to structural solution, prioritizing vapor diffusion for crystal quality.
Diagram 2: Expected Hydrogen Bonding Network
Based on the Cambridge Structural Database (CSD) trends for tryptamine carbamates, M-IEC is expected to form a specific packing motif.
Caption: Predicted supramolecular synthons. The carbonyl oxygen acts as a dual acceptor, linking molecules into infinite 1D chains.
Part 4: Data Interpretation & Reporting
When publishing or reporting the structure of M-IEC, the following parameters are the standard for acceptance in journals like Acta Crystallographica or Crystal Growth & Design.
Key Crystallographic Parameters (Template)
Parameter
Expected Value / Range (Monoclinic)
Space Group
(Most common for achiral organics)
Z (Molecules/Cell)
4
R-Factor ()
< 0.05 (5%) indicates a high-quality model
Goodness of Fit (GooF)
Close to 1.0
Completeness
> 99% to 0.8 Å resolution
Structural Comparison: M-IEC vs. Melatonin
A critical part of the analysis is comparing M-IEC to its famous analog, Melatonin.
Melatonin (N-acetyl): The amide group is planar. The N-H...O=C interaction creates a specific "head-to-tail" dimer.
M-IEC (N-methoxycarbonyl): The carbamate adds an extra oxygen (methoxy). This often disrupts the standard amide packing, potentially leading to higher solubility but lower melting point due to increased rotational freedom of the methoxy group.
Actionable Insight: If M-IEC shows
- stacking distances > 3.8 Å, it suggests a "looser" packing than Melatonin, correlating with faster dissolution rates—a key parameter for oral bioavailability.
References
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
Quarles, C. D., et al. (2010). Crystal structure of melatonin. Acta Crystallographica Section E, 66(1), o135. Link
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal growth and polymorphism).
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
Chakravarty, S., et al. (2019). Tryptamine-based derivatives: Synthesis and crystal structure analysis. Journal of Molecular Structure, 1178, 123-130.
Safety & Regulatory Compliance
Safety
Practical Guide: Proper Disposal of Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Part 1: Executive Summary & Immediate Action Do not treat this chemical as general organic waste. Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (CAS: 58635-45-3) is a carbamate derivative of tryptamine.
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Immediate Action
Do not treat this chemical as general organic waste.
Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate (CAS: 58635-45-3) is a carbamate derivative of tryptamine. While often used as a pharmaceutical intermediate, its structural moiety combines the bioactivity of indoles with the potential toxicity of carbamates.
Critical Disposal Directive:
Primary Disposal Method: Thermal destruction (Incineration) via a licensed hazardous waste contractor.
Prohibited Methods: Do not dispose of down the drain, via evaporation, or in municipal trash.
Immediate Spill Response: Isolate area. Wear nitrile gloves and N95/P100 respirator. Absorb liquids with vermiculite; sweep solids gently to avoid dust.
Part 2: Chemical Intelligence & Hazard Profiling
To dispose of a chemical safely, you must understand its reactivity and regulatory status.
Soluble in organic solvents (DMSO, Methanol, DCM); poorly soluble in water.[1][2]
Hazard Justification (The "Why")
Carcinogenic Potential: Structural analogs like Ethyl Carbamate (Urethane, CAS 51-79-6) are classified as Group 2A/2B carcinogens. Prudence dictates treating the methyl ester with the same level of caution.
Aquatic Toxicity: Indole derivatives can be toxic to aquatic life. Drain disposal is strictly prohibited to prevent environmental bioaccumulation.
Thermal Decomposition: When heated to decomposition (e.g., in an uncontrolled fire), it emits toxic fumes of Nitrogen Oxides (NOx).
Part 3: Waste Segregation & Characterization
Proper segregation prevents dangerous chemical reactions in the waste drum.
Objective: Containment of dust and prevention of cross-contamination.
PPE Verification: Don Nitrile gloves (double-gloving recommended), lab coat, and safety goggles. If handling >1g of powder outside a fume hood, wear an N95 respirator.
Primary Containment: Collect the solid material in a screw-top wide-mouth jar (HDPE or Glass). Do not use Ziploc bags as primary containment for toxic solids; they can rupture.
Labeling: Affix a hazardous waste tag immediately. List "Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate" explicitly. Do not use abbreviations.
Secondary Containment: Place the sealed jar into the satellite accumulation area (SAA) secondary bin.
Protocol B: Liquid Waste (Solutions)
Objective: Prevent solvent interaction and leaks.
Solvent Compatibility Check: Ensure the waste solvent (e.g., DMSO, Methanol) is compatible with the "Non-Halogenated Organic" waste stream.
Note: If dissolved in Dichloromethane (DCM), it must go to the Halogenated waste stream.
Transfer: Pour solution into the waste carboy using a funnel. Avoid splashing.
Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent.[7] Add rinsate to the waste carboy.
Closure: Cap the carboy tightly. Ensure the vent cap is functional if the waste is volatile.
Objective: Decontamination before reuse or disposal.
Solvent Wash: Rinse the contaminated item with Acetone or Methanol inside a fume hood. Collect this rinse as Liquid Waste (Protocol B).
Soap Wash: Wash with Alconox/detergent and water.
Verification: Once triple-rinsed with solvent and washed, the glassware is considered "RCRA Empty" and can be reused or disposed of as regular glass waste (if broken).
Part 5: Operational Workflows (Visualized)
Workflow 1: Waste Stream Decision Matrix
This diagram guides the researcher to the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for segregating methyl N-[2-(1H-indol-3-yl)ethyl]carbamate waste streams.
Workflow 2: Spill Response Protocol
Immediate steps to take in the event of an accidental release.[3]
Figure 2: Emergency response workflow for solid and liquid spills.
Part 6: Regulatory Compliance & Documentation
Trust is built on verification. Ensure your documentation trail is audit-ready.
Waste Manifesting:
When the waste contractor collects the material, ensure the manifest lists the waste profile accurately.
US EPA ID: If your site is a Large Quantity Generator (LQG), ensure the EPA ID is on the manifest.
Codes: While there is no specific "P" or "U" code for this exact CAS, use the generic codes for the solvent (e.g., F003 for non-halogenated solvents) or D001 (Ignitable) / D003 (Reactive) if applicable to the mixture.
Cradle-to-Grave Tracking:
Keep the "Certificate of Destruction" provided by the incineration facility on file for at least 3 years (or per local regulation). This proves the chemical was destroyed and not illegally dumped.
References
United States Environmental Protection Agency (EPA). Toxics Release Inventory (TRI) Program: Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, methyl ester. Retrieved March 8, 2026. [Link]
United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved March 8, 2026. [Link][8]
Personal protective equipment for handling methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Comprehensive Safety and Handling Guide: Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate This document provides essential, immediate safety and logistical guidance for the handling of methyl N-[2-(1H-indol-3-yl)ethyl]carbamat...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
This document provides essential, immediate safety and logistical guidance for the handling of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate. As a dedicated partner in your research, our goal is to furnish you with field-proven insights that extend beyond the product itself, ensuring the highest standards of laboratory safety and operational integrity. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is synthesized from the known hazards of its constituent functional groups—indole and carbamate—and established best practices for managing Potentially Hazardous Substances (PHS).
Hazard Assessment: A Precautionary Approach
The molecular structure of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate incorporates both an indole ring system and a carbamate ester. This necessitates a conservative risk assessment that accounts for the potential hazards of both moieties. Lacking specific toxicological data, this compound must be handled as a Particularly Hazardous Substance (PHS) , assuming it may be carcinogenic, acutely toxic, and/or cause irritation.[1]
Potential Hazard
Description
Rationale & Authoritative Source
Carcinogenicity
Suspected of causing cancer.
The carbamate functional group is present in compounds classified as known or suspected carcinogens, such as ethyl carbamate.[2][3][4][5] The indole scaffold is also found in molecules considered potential carcinogens.[6][7]
Cholinesterase Inhibition
Carbamate esters are known for their potential to act as cholinesterase inhibitors, which can lead to a range of neurotoxic effects depending on the level of exposure.[3][8]
Acute Toxicity
May be harmful if swallowed, inhaled, or absorbed through the skin.
This is a general precaution for many indole derivatives and carbamate compounds.[2][3][9][10] Overexposure may lead to narcosis.[11]
Skin/Eye Irritation
May cause skin and serious eye irritation or damage upon direct contact.
Indole itself is a known irritant.[6] This is a common property for many reactive organic compounds and is a prudent assumption for carbamates.[3][10]
Respiratory Irritation
Inhalation of the powder may cause respiratory tract irritation.
Handling fine powders poses a significant risk of aerosolization, and both indole and related carbamates can be respiratory irritants.[6][9][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your primary defense against chemical exposure. The following multi-layered approach is mandatory for all personnel handling this compound.
Protection Type
Specific Recommendations
Causality and Rationale
Eye & Face Protection
Wear chemical splash goggles that meet ANSI Z87.1 standards in combination with a full-face shield.
This dual-layer protection is critical. Goggles protect against splashes and fine particulates that can circumvent standard safety glasses, while the face shield provides a barrier against splashes to the entire face.[3][9][12]
Hand Protection
Double-glove with chemically resistant gloves (e.g., nitrile, minimum 4 mil thickness). Change gloves immediately if contaminated or every two hours.
Double-gloving provides critical protection during decontamination; the outer glove can be removed after initial contamination, leaving a clean inner glove.[7] Nitrile offers good resistance to a range of organic compounds. Always inspect gloves before use and wash hands thoroughly after removal.[10][12]
Body Protection
Wear a dedicated, clean, buttoned laboratory coat. For procedures involving larger quantities (>1g) or with a high splash risk, a chemical-resistant apron over the lab coat is required.
A lab coat prevents direct skin contact with contaminated surfaces.[3][12] An apron adds a layer of impermeable protection against spills. For significant spill cleanup, a disposable chemical-resistant suit may be necessary.[7]
Respiratory Protection
All manipulations of the solid compound must be performed within a certified chemical fume hood.
This is the most critical engineering control to prevent inhalation of airborne powder.[1][7][13] A standard dust mask is not a substitute for proper ventilation.[1] For emergency situations like a spill outside the hood, a NIOSH-approved respirator with organic vapor and P100 (particulate) cartridges may be required.
Operational Plan: From Receipt to Use
A systematic workflow minimizes exposure risk. All steps involving the open handling of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate must occur within a designated area, such as a properly functioning chemical fume hood.[1][7]
Caption: Standard operational workflow for handling methyl N-[2-(1H-indol-3-yl)ethyl]carbamate.
Step-by-Step Protocol:
Preparation: Before starting, ensure your chemical fume hood is functioning correctly. Cover the work surface with disposable, absorbent bench paper.[7] Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) to minimize movement in and out of the hood.[14]
Donning PPE: Put on all required PPE as specified in Section 2 before handling the chemical container.
Weighing and Handling: Conduct all weighing operations within the fume hood or a ventilated balance enclosure.[13][15] Use a dedicated spatula. When transferring the powder, do so carefully and in small increments to avoid creating dust.[13] Keep the container closed whenever possible.[13]
Solution Preparation: When dissolving, slowly add the solid to the solvent to prevent splashing and aerosol generation.[7][14]
Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment. A HEPA-filtered vacuum or wet cleaning methods are preferred for any stray powder.[13][15] Wipe down the work area with an appropriate solvent.[14]
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (typically outer gloves, apron, face shield, goggles, lab coat, inner gloves). Dispose of all contaminated PPE as hazardous waste.[16]
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][16]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident. Your laboratory must have a well-stocked chemical spill kit and all personnel must be trained in its use.[17]
Caption: Decision workflow for responding to a chemical spill.
Minor Spill Cleanup (Inside a Fume Hood):
Ensure you are wearing the full PPE outlined in Section 2.
Cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent further spread.[17][18] For powders, you can lightly mist with water to reduce dust, but only if the material is not water-reactive.[18]
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3][19]
Decontaminate the spill area with a suitable solvent, followed by soap and water.[18] All cleanup materials (wipes, absorbents) must be disposed of as hazardous waste.[3]
Report the incident to your laboratory supervisor.
Personal Exposure First Aid:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[2][11] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[2][11] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the chemical.[11] Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[2]
Disposal Plan: Managing the Waste Stream
All materials contaminated with methyl N-[2-(1H-indol-3-yl)ethyl]carbamate must be treated as hazardous chemical waste.[3][16] Under no circumstances should this chemical or its waste be disposed of in regular trash or down the drain.[3]
Waste Type
Disposal Protocol
Solid Waste
Unused or expired compound, contaminated weigh boats, and any solid absorbents from spills must be collected in a clearly labeled, sealed, and compatible hazardous waste container (e.g., high-density polyethylene).[3][16]
Liquid Waste
Solutions containing the compound and solvent rinses from cleaning glassware should be collected in a separate, clearly labeled, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.[16]
Contaminated PPE
All used gloves, disposable lab coats, bench paper, and other contaminated consumables must be collected in the solid hazardous waste container.[3][16]
Key Disposal Principles:
Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[16]
Segregation: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
Storage: Store waste containers in a designated, well-ventilated secondary containment area until collection by trained EHS personnel.
By adhering to these stringent protocols, you can handle methyl N-[2-(1H-indol-3-yl)ethyl]carbamate with confidence, ensuring the integrity of your research and the safety of all laboratory personnel.
References
How to Handle Chemical Spills. (2026, February 1). Google Books.
indole (C8H7N) - GazFinder. GazFinder.
SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.
Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.
Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide. Benchchem.
Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara Environment, Health & Safety.
Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
Personal protective equipment for handling Indole-propylamine. Benchchem.
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate. Benchchem.
1956370-87-8 - Safety Data Sheet. (2024, November 1). AKScientific, Inc.
Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational & Environmental Safety Office.
METHYL CARBAMATE. CAMEO Chemicals, NOAA.
Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety.
Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
Chemical Spill Procedures. Cornell University Environment, Health and Safety.
Material Safety Data Sheet - HIMEDIA. (2014, October 10). HIMEDIA.
Personal protective equipment for handling 5,6-Dihydroxy-1H-indole-2-carboxylic acid. Benchchem.
Safety data sheet - CPAChem. (2017, October 24). CPAChem.
Choosing The Correct PPE. University of Nevada, Reno Environmental Health & Safety.
Hazardous Substance Fact Sheet - Metolcarb. (2022, November). New Jersey Department of Health.
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.